2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1-methoxy-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-8(2)9-4-5-11(13-3)10(6-9)7-12/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDZACQBEVRYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Structural Characterization and Synthetic Utility of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene
The following technical guide provides an in-depth structural and synthetic analysis of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene , a specialized electrophilic building block used in medicinal chemistry for constructing lipophilic pharmacophores.
Executive Summary
2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (Formula: C₁₁H₁₅BrO) is a highly reactive benzyl bromide derivative. Characterized by the presence of an electron-donating methoxy group ortho to the electrophilic bromomethyl center, and a lipophilic isopropyl group at the para position, this molecule serves as a critical intermediate for introducing the 2-methoxy-4-isopropylbenzyl moiety into target scaffolds. Its primary utility lies in nucleophilic substitution reactions (
Molecular Architecture & Physicochemical Profile[1][2]
Structural Analysis
The molecule features a trisubstituted benzene ring. The interplay between the substituents dictates its reactivity:
-
1-Methoxy Group (-OCH₃): Acts as a strong Electron Donating Group (EDG) via resonance. Being ortho to the bromomethyl group, it stabilizes the transition state of carbocations (giving the molecule significant
character in polar protic solvents) while activating the ring towards electrophilic aromatic substitution. -
2-Bromomethyl Group (-CH₂Br): The primary reactive center. The C-Br bond is polarized and weak, making it an excellent leaving group.
-
4-Isopropyl Group (-CH(CH₃)₂): Adds significant lipophilicity and steric bulk, often exploited to fill hydrophobic pockets in protein binding sites.
Calculated Physicochemical Properties
| Property | Value (Predicted) | Significance |
| Molecular Weight | 243.14 g/mol | Fragment-based drug design compliant. |
| LogP (Octanol/Water) | ~3.6 - 3.9 | High lipophilicity; requires non-polar solvents for synthesis. |
| TPSA | 9.23 Ų | Low polar surface area; indicates good membrane permeability. |
| Rotatable Bonds | 3 | Moderate flexibility (Methoxy, Isopropyl, Bromomethyl). |
| H-Bond Acceptors | 1 | Ether oxygen. |
Synthetic Route: Wohl-Ziegler Bromination
The most reliable synthesis involves the radical bromination of the precursor 2-methyl-4-isopropylanisole (also known as 2-methyl-4-isopropyl-1-methoxybenzene). This method avoids ring bromination, which is a common side reaction with Lewis acid catalysts.
Reaction Pathway Diagram
The following diagram illustrates the radical substitution mechanism using N-Bromosuccinimide (NBS).
Optimized Experimental Protocol
-
Reagents: 2-Methyl-4-isopropylanisole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Azobisisobutyronitrile (AIBN, 0.05 eq).
-
Solvent: Carbon Tetrachloride (
) is traditional but toxic. Trifluorotoluene ( ) is the recommended green alternative due to its high boiling point and stability.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 2-methyl-4-isopropylanisole in 50 mL of anhydrous Trifluorotoluene under Argon atmosphere.
-
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.
-
Reflux: Heat the mixture to reflux (approx. 102°C). The reaction is driven by light or heat; a 500W halogen lamp can accelerate initiation.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (
) and appearance of the product ( ). -
Workup: Cool to 0°C to precipitate succinimide. Filter the solids. Wash the filtrate with water (2x) and brine (1x).
-
Purification: Evaporate solvent. If necessary, purify via rapid silica gel chromatography (neutralized with 1%
to prevent hydrolysis).
Structural Elucidation (Spectroscopy)
Accurate identification requires distinguishing the product from the ring-brominated isomer.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |
| ¹H | 4.52 ppm | Singlet | 2H | -CH ₂Br | Key Identifier. Shifts from 2.2 ppm (methyl) to ~4.5 ppm. |
| ¹H | 3.85 ppm | Singlet | 3H | -OCH ₃ | Methoxy group. |
| ¹H | 2.85 ppm | Septet | 1H | -CH (CH₃)₂ | Methine of isopropyl. |
| ¹H | 1.22 ppm | Doublet | 6H | -CH(CH ₃)₂ | Methyls of isopropyl. |
| ¹H | 6.8 - 7.3 ppm | Multiplet | 3H | Ar-H | Aromatic region. |
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Pattern: The presence of one Bromine atom results in a characteristic 1:1 isotopic ratio for the molecular ion peaks
and . -
Fragmentation: Expect a strong peak at
(loss of Br) forming the stable methoxy-isopropyl-benzyl carbocation ( ).
Reactivity & Applications
This molecule is a "soft" electrophile primarily used to alkylate nucleophiles.
Nucleophilic Substitution Workflow
The following diagram outlines the decision logic for coupling this building block with amines or phenols.
Critical Handling Safety
-
Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. All operations must be performed in a fume hood.
-
Hydrolysis Risk: The electron-donating methoxy group makes the benzylic position sensitive to moisture. Storage under nitrogen at -20°C is required to prevent conversion to the benzyl alcohol.
References
-
PubChem. (2025). 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene - Compound Summary. National Library of Medicine. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
Solubility profile of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene in organic solvents
[1]
Executive Summary
This guide details the solubility, stability, and handling parameters for 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (also known as 3-Isopropyl-6-methoxybenzyl bromide). As a highly reactive benzyl bromide derivative, this compound serves as a critical electrophilic intermediate in the synthesis of thymol-derived pharmaceuticals and agrochemicals.
Unlike stable solids where solubility is a static physical constant, the solubility profile of this compound is inextricably linked to its chemical stability . Its high susceptibility to nucleophilic attack (solvolysis) dictates that solvent selection must prioritize inertness over simple dissolution capacity. This guide provides a validated framework for solvent selection, experimental solubility determination, and safe handling protocols.
Physicochemical Characterization
Understanding the structural drivers of this molecule is essential for predicting its behavior in solution.
| Property | Value / Description |
| Chemical Name | 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene |
| Molecular Formula | C₁₁H₁₅BrO |
| Molecular Weight | 243.14 g/mol |
| Physical State | Low-melting solid or viscous oil (Ambient) |
| Predicted LogP | ~3.8 – 4.2 (Highly Lipophilic) |
| Key Functional Groups | Bromomethyl (-CH₂Br): Electrophilic, lachrymatory, moisture-sensitive.Methoxy (-OCH₃): Weakly polar, electron-donating.Isopropyl (-CH(CH₃)₂): Lipophilic, increases solubility in alkanes. |
Structural Solubility Drivers
-
Lipophilicity: The isopropyl and methoxy groups significantly increase the compound's lipophilicity compared to unsubstituted benzyl bromide. This ensures high solubility in non-polar hydrocarbons (e.g., Hexanes, Heptane).
-
Electrophilicity: The benzylic carbon is highly activated. Solvents with nucleophilic character (OH, NH groups) will cause rapid degradation, not just dissolution.
Solubility & Stability Profile
The following matrix categorizes solvents based on dissolution capacity and chemical compatibility .
The "Like Dissolves Like" Mechanism
The compound is dominated by its aromatic and alkyl regions, making it compatible with Van der Waals-driven solvation (London Dispersion Forces). However, the polar C-Br and C-O bonds allow for dipole-dipole interactions, making chlorinated solvents and esters ideal carriers.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Rating | Stability Risk | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | Low | Preferred for reactions, extractions, and transport. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Excellent (>100 mg/mL) | Low | Ideal for reflux reactions; high boiling points allow thermal acceleration. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to High | Low to Moderate | Good for coupling reactions. Note: Avoid Acetone with strong bases to prevent aldol side-reactions. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Moderate | Low | Used for precipitation/crystallization or washing crude product. |
| Polar Aprotic (High BP) | DMF, DMAc, NMP | High | Moderate | Use only if necessary. High temperatures can induce decomposition or halide exchange. |
| Protic (Nucleophilic) | Methanol, Ethanol, Water, Isopropanol | Variable | CRITICAL | DO NOT USE. Rapid solvolysis converts the bromide to an ether or alcohol. |
| Sulfoxides | DMSO | High | High | Risk of Kornblum oxidation (conversion to aldehyde) at elevated temperatures. |
Visualizing the Solvent Selection Logic
The following decision tree guides the researcher in selecting the appropriate solvent based on the intended process step.
Figure 1: Decision matrix for solvent selection prioritizing chemical stability.
Experimental Protocols
Since specific solubility values can vary by batch purity and temperature, use these protocols to validate the profile in your specific context.
Protocol A: Gravimetric Solubility Determination (Tier 1)
Use this for rapid assessment of solubility limits.
-
Preparation: Weigh 100 mg of the compound into a 2 mL HPLC vial.
-
Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Soluble: Clear solution, no particulates.
-
Insoluble: Visible solid or oil droplets persisting.
-
-
Calculation:
Protocol B: HPLC Stability Verification (Tier 2)
Crucial for validating "Solubility" vs. "Degradation" in polar solvents.
-
Dissolution: Prepare a 1 mg/mL solution in the target solvent (e.g., Acetonitrile, THF).
-
Time-Point Analysis: Inject the sample immediately (T=0) and again after 4 hours (T=4h).
-
Detection: Monitor at 254 nm (aromatic ring absorption).
-
Criteria: If the peak area of the parent compound decreases by >2% or new peaks appear (indicating hydrolysis/solvolysis), the solvent is incompatible , regardless of solubility.
Stability & Degradation Mechanisms[1]
It is vital to recognize that "dissolving" this compound in a protic solvent initiates a chemical change.
Figure 2: Degradation pathways in protic media. The generation of HBr further autocatalyzes decomposition.
Safety & Handling (Lachrymator Protocol)
This compound is a Lachrymator (tear gas agent) and a Corrosive .
-
Containment: All solubility experiments must be performed inside a functioning fume hood.
-
Neutralization Solution: Keep a beaker of 10% Ammonium Hydroxide or 5% Sodium Thiosulfate nearby.
-
Spill Management: Do not wipe with paper towels (increases surface area and evaporation). Cover with neutralization solution immediately, then absorb.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture ingress will generate HBr gas, pressurizing the vial.
References
-
PubChem. (n.d.). 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene.[3] National Library of Medicine. Retrieved from [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard reference for SN1/SN2 solvolysis of benzyl halides).
-
Common Organic Chemistry. (2023). Benzyl Bromide Reagent Guide. Retrieved from [Link]
Mechanistic & Synthetic Insights: The Benzylic Bromide Moiety in Methoxy-Isopropylbenzene Scaffolds
Executive Summary
The benzylic bromide moiety within methoxy-isopropylbenzene scaffolds (specifically
This guide analyzes the reactivity profile of this specific pharmacophore, focusing on the competition between
The Electronic Landscape: A "Push-Pull" System
The reactivity of the benzylic bromide in a
The -Methoxy Effect (Resonance Stabilization)
The methoxy group at the para position is a strong
-
Brown-Okamoto
Constants: The -methoxy group has a value of -0.778 , compared to 0.00 for hydrogen. This indicates a massive stabilization of the positive charge in the transition state. -
Kinetic Consequence:
-methoxycumyl bromide solvolyzes approximately to times faster than unsubstituted cumyl bromide.
The Stability Paradox
While the carbocation intermediate is thermodynamically stable (facilitating
-
Rapid Hydrolysis: Conversion to the alcohol upon exposure to atmospheric moisture.
-
Elimination (
): Loss of HBr to form -methyl-4-methoxystyrene, driven by the restoration of conjugation and relief of steric strain.
Mechanistic Pathways
Ionization and Resonance (DOT Diagram)
The following diagram illustrates the ionization event and the critical resonance structure that drives the high reactivity of this moiety.
Figure 1: Mechanism of
Synthetic Protocols (The "Make")
Generating this moiety requires avoiding thermodynamic sinks (like the styrene derivative). The Wohl-Ziegler reaction is the industry standard, but it requires strict control over bromine concentration.
Protocol A: Radical Bromination of 4-Isopropylanisole
Objective: Selective bromination of the benzylic tertiary carbon without ring bromination.
Reagents:
-
Substrate: 4-Isopropylanisole (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: AIBN (0.05 eq) or Benzoyl Peroxide
-
Solvent: Anhydrous
or PhCF (Trifluorotoluene - Green alternative)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (
), dissolve 4-isopropylanisole in anhydrous solvent (0.5 M concentration). -
Addition: Add NBS and AIBN. Note: NBS is insoluble in
at room temperature. -
Initiation: Heat the mixture to gentle reflux. The reaction is initiated when the heavy NBS solid disappears and floats to the top as lighter succinimide.[1]
-
Monitoring: Monitor by TLC (Hexane/EtOAc). Reaction is typically complete in 1-3 hours. Prolonged heating promotes elimination to the styrene.
-
Workup (CRITICAL):
-
Cool to
to precipitate succinimide completely. -
Filter rapidly under inert atmosphere (Argon/Nitrogen).
-
Evaporate solvent at low temperature (
) under reduced pressure. -
Do not perform aqueous extraction if possible; the product hydrolyzes in water.
-
Protocol B: Hydrobromination of -Methyl-4-methoxystyrene
Objective: Generation of the bromide from the alkene precursor (Markovnikov addition).
-
Dissolve
-methyl-4-methoxystyrene in anhydrous . -
Bubble anhydrous
gas through the solution at . -
Allow to warm to
. -
Remove excess
with a stream of . -
Concentrate in vacuo. Yields are typically quantitative but the product must be used immediately.
Reactivity Profile & Data (The "Use")
The following table summarizes the relative reaction rates of benzylic chlorides/bromides, highlighting the massive acceleration provided by the methoxy group.
Table 1: Relative Solvolysis Rates of Benzylic Halides (Ethanol/Water,
| Substrate Structure | Substituent ( | Relative Rate ( | Mechanism |
| Cumyl Chloride | -H | 1.0 | |
| Cumyl Chloride | -NO | ||
| Cumyl Chloride | -OMe | 3,360 | |
| Benzyl Chloride | -H | Mixed | |
| Benzyl Chloride | -OMe |
*Note: The shift from primary (benzyl) to tertiary (cumyl) combined with -OMe creates the "super-electrophile" character.
Experimental Workflow: Synthesis & Isolation
The following diagram outlines the decision tree for synthesizing and isolating this sensitive moiety.
Figure 2: Workflow for the synthesis and isolation of p-methoxycumyl bromide, emphasizing temperature control and moisture exclusion.
Safety & Stability (CMC Considerations)
For drug development applications, the instability of this moiety is a critical quality attribute.
-
Moisture Sensitivity: The half-life of
-methoxycumyl bromide in 80% aqueous acetone is measured in seconds/minutes at room temperature. All handling must occur in a glovebox or under positive Nitrogen pressure. -
Thermal Instability: Above
, the compound eliminates HBr to form the styrene. This is an autocatalytic process (acid-catalyzed elimination). Stabilizer: Storing with a trace of solid or basic alumina can scavenge trace acid and prolong shelf life. -
Toxicity: Benzylic bromides are potent lachrymators and alkylating agents. They are potential genotoxic impurities (GTIs) in pharmaceutical intermediates.
References
-
Brown, H. C., & Okamoto, Y. (1958). Electrophilic Substituent Constants.[2][3][4][5][6] Journal of the American Chemical Society. [Link][6]
-
Wohl, A. (1919). Bromination of Unsaturated Compounds with N-Bromoacetamide. Berichte der deutschen chemischen Gesellschaft. [Link]
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide.[7] Chemical Reviews. [Link]
-
PubChem Compound Summary. 1-(1-Bromoethyl)-4-methoxybenzene.[8] National Library of Medicine. [Link]
Sources
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. homepages.bluffton.edu [homepages.bluffton.edu]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Solvolysis of para-substituted cumyl chlorides. Brown and Okamoto's electrophilic substituent constants revisited using continuum solvent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Brown, H.C. and Okamoto, Y. (1958) Electrophylic Substituent Constants. Journal of American Chemical Society, 80, 4979-4987. - References - Scientific Research Publishing [scirp.org]
- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Benzene, 1-bromo-4-(1-bromo-1-methylethyl)- | C9H10Br2 | CID 10333753 - PubChem [pubchem.ncbi.nlm.nih.gov]
Thermodynamic stability of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene
An In-Depth Technical Guide to the Thermodynamic Stability of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene, a key intermediate in various synthetic applications. As a substituted benzylic bromide, its reactivity is integral to its function, yet also presents inherent stability challenges. This document outlines the theoretical underpinnings of its stability profile, details a suite of analytical methodologies for empirical assessment, and presents robust protocols for execution. We delve into the causality behind experimental design, ensuring that the described workflows are self-validating and grounded in established scientific principles. The guide is intended to equip researchers with the necessary tools to characterize, understand, and control the stability of this compound, ensuring its quality and performance in downstream applications.
Introduction: The Stability Imperative
2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene is an aromatic organic compound whose utility is largely defined by the reactive benzylic bromide moiety. This functional group makes it an excellent alkylating agent and a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). However, the very reactivity that makes it useful also renders it susceptible to degradation. Understanding and quantifying the thermodynamic stability of this compound is therefore not an academic exercise, but a critical requirement for ensuring process control, defining storage conditions, assigning shelf-life, and guaranteeing the purity and safety of resulting products.
Factors such as temperature, humidity, light, and the presence of nucleophilic or oxidative species can trigger degradation pathways that consume the parent molecule and generate impurities. This guide provides a multi-faceted approach to characterizing the stability of this molecule, combining predictive assessment based on chemical structure with empirical data from advanced analytical techniques.
Molecular Profile and Inherent Stability Factors
The thermodynamic stability of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene is dictated by the interplay of its structural features:
-
Benzylic Bromide: This is the most reactive and least stable part of the molecule. The C-Br bond is relatively weak and is activated by the adjacent benzene ring, which can stabilize both carbocation intermediates (in SN1-type reactions) and radical intermediates. Benzylic halides are known to be susceptible to nucleophilic substitution and elimination reactions.[1]
-
Methoxy Group (-OCH₃): Located ortho to the bromomethyl group, the methoxy group is a strong electron-donating group via resonance. This electronic effect further stabilizes a potential benzylic carbocation, increasing the molecule's propensity for SN1 reactions and solvolysis, particularly in polar protic solvents.
-
Isopropyl Group (-CH(CH₃)₂): Positioned para to the bromomethyl group, the isopropyl group is a weak electron-donating group through induction. It contributes to the overall lipophilicity of the molecule.
-
Aromatic Ring: The benzene ring provides a rigid scaffold and influences the electronic properties of the substituents. It is also a potential site for electrophilic attack, though this is less of a concern under typical storage conditions compared to the reactivity of the benzylic bromide.
Given this structure, the primary anticipated degradation pathways involve the cleavage of the C-Br bond.
Comprehensive Workflow for Stability Assessment
A thorough evaluation of thermodynamic stability requires a systematic, multi-technique approach. The workflow outlined below ensures a comprehensive understanding, from initial screening for thermal hazards to detailed kinetic analysis of degradation under various stress conditions.
Caption: Workflow for Thermodynamic Stability Assessment.
Thermal Analysis: DSC and TGA
Thermal analysis techniques provide a rapid, first-pass assessment of a material's behavior as a function of temperature, using only milligrams of sample.[2]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal events like melting and decomposition.[3] For 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene, a DSC scan provides critical information:
-
Melting Point (Tₘ): A sharp endotherm indicating the melting temperature. A depression or broadening of this peak in aged samples can signify impurity formation.
-
Decomposition Onset (Tₒ): The temperature at which exothermic decomposition begins. This is a crucial safety parameter, indicating the upper-temperature limit for safe handling and processing.[2]
Protocol 1: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.
-
Experimental Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).
-
-
Data Analysis: Record the thermogram. Identify and integrate the endothermic peak corresponding to melting and determine the onset temperature of any significant exothermic event.[4]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to lose mass due to decomposition and volatilization.[5]
Protocol 2: TGA Analysis
-
Instrument Calibration: Verify the mass balance accuracy with calibration weights and the temperature with certified magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.
-
Experimental Program:
-
Heat the sample from 25 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of mass loss, defined as the temperature at which 5% mass loss (T₅%) occurs.
| Parameter | Description | Typical Expected Outcome for a Stable Compound |
| DSC: Melting Point (Tₘ) | Temperature of solid-to-liquid phase transition. | Sharp, well-defined endothermic peak. |
| DSC: Decomposition Onset (Tₒ) | Temperature at which exothermic decomposition begins. | Onset should be significantly higher than processing/storage temperatures. |
| TGA: T₅% Mass Loss | Temperature at which 5% of the initial mass is lost. | High temperature, indicating thermal stability before decomposition. |
Chromatographic Stability Assessment
While thermal methods are excellent for screening, chromatographic techniques are required to separate and quantify the parent compound from its degradation products. A stability-indicating method is an analytical procedure that can accurately measure the decrease in the amount of the active compound due to degradation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of stability testing due to its high sensitivity, resolving power, and quantitative accuracy.[6][7] A reversed-phase HPLC (RP-HPLC) method with UV detection is typically the first choice for non-volatile aromatic compounds.
Protocol 3: Stability-Indicating RP-HPLC Method
-
System Preparation:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
-
Chromatographic Conditions:
-
Gradient Program: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 60% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD) at 220 nm and 275 nm.
-
Injection Volume: 10 µL.
-
-
Forced Degradation: To validate the method's stability-indicating nature, stress the compound under various conditions to generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C dry heat for 48 hours.
-
Photolytic: Expose to ICH-compliant light source (e.g., 1.2 million lux hours).
-
-
Method Validation: Analyze the stressed samples. The method is considered stability-indicating if all degradation product peaks are resolved from the main peak (resolution > 1.5) and from each other. Peak purity analysis using the DAD is essential to confirm no co-elution.
Caption: Potential Degradation Pathways for the Compound.
Accelerated Stability Studies
To predict long-term stability without waiting for years of real-time data, accelerated stability studies are employed.[8][9] These studies use exaggerated conditions of temperature and humidity to increase the rate of chemical degradation.[10] The Accelerated Stability Assessment Program (ASAP) is a modern approach that uses a humidity-corrected Arrhenius equation to model degradation and predict shelf-life from short-term (2-4 week) studies.[11]
Protocol 4: Accelerated Stability (ASAP-style) Study
-
Sample Packaging: Package the compound in the proposed final container closure system. Include samples in both open and closed containers to assess humidity effects.
-
Storage Conditions: Place samples in a minimum of 5-8 stability chambers with a range of temperatures and relative humidities (RH), for example:
-
50 °C / 75% RH
-
60 °C / 10% RH
-
60 °C / 75% RH
-
70 °C / 10% RH
-
70 °C / 40% RH
-
80 °C / 10% RH
-
-
Time Points: Pull samples at predetermined intervals (e.g., Day 0, Day 7, Day 14, Day 28).
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method (Protocol 3). Quantify the parent compound and all major degradation products.
-
Data Modeling: Plot the rate of degradation (e.g., formation of a specific degradant) under each condition. Use specialized software to fit the data to the humidity-corrected Arrhenius equation:
-
ln(k) = ln(A) - Eₐ/RT + B(RH)
-
Where k is the degradation rate, A is the pre-exponential factor, Eₐ is the activation energy, R is the gas constant, T is temperature, B is the humidity sensitivity factor, and RH is relative humidity.
-
-
Shelf-Life Prediction: Extrapolate the model to long-term storage conditions (e.g., 25 °C / 60% RH) to predict the time required to reach a specified failure limit (e.g., 1.0% total degradation products).[11][12]
| Condition | Temperature (°C) | Relative Humidity (%) | Purpose |
| Long-Term | 25 ± 2 | 60 ± 5 | To simulate real-world storage. |
| Intermediate | 30 ± 2 | 65 ± 5 | For registration in certain climate zones. |
| Accelerated | 40 ± 2 | 75 ± 5 | To increase the rate of chemical degradation for shelf-life projection.[10] |
Conclusion
The thermodynamic stability of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene is a critical quality attribute that must be thoroughly understood and controlled. Its benzylic bromide structure, while synthetically useful, presents a primary liability for degradation via hydrolysis, oxidation, and elimination pathways. A systematic approach, beginning with thermal screening by DSC and TGA, followed by the development of a validated stability-indicating HPLC method, provides the foundation for a robust stability assessment. By employing forced degradation studies and accelerated stability protocols, researchers can elucidate degradation pathways, identify critical stability factors, and accurately predict the compound's shelf-life. The methodologies and protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for achieving these objectives, ensuring the material's suitability for its intended use in research and development.
References
- An Introduction to the Accelerated Stability Assessment Program. (2017).
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). PAHO.org. [Link]
-
DSC Testing & Differential Scanning Calorimetry for Thermal Stability. (n.d.). DEKRA. [Link]
-
Stability Testing for Pharmaceuticals & More. (2023). Parameter Generation & Control. [Link]
-
Accelerated Stability Studies for Faster Drug Development. (n.d.). Leukocare. [Link]
-
Stability testing of Pharmaceutical products based on ICH Guide. (n.d.). IVAMI. [Link]
-
Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass. [Link]
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. [Link]
-
Differential scanning calorimetry. (n.d.). Wikipedia. [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]
-
Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways. (n.d.). The Journal of Physical Chemistry A (ACS Publications). [Link]
-
Benzyl radical is proposed to decompose not through direct bond... (n.d.). ResearchGate. [Link]
-
Mechanistic role of benzylic bromides in the catalytic autoxidation of methylarenes. (2000). PubMed. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]
-
Ch 11 : Eliminations of benzylic systems. (n.d.). University of Calgary. [Link]
-
Drug Stability and Shelf Life. (2023). Journal of Pharmaceutics & Drug Delivery Research. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026). LCGC International. [Link]
-
UNIT 10 THERMOGRAVIMETRIC ANALYSIS. (n.d.). eGyanKosh. [Link]
-
Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. [Link]
Sources
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Methodological & Application
Synthesis protocol for 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene from 4-isopropylanisole
Executive Summary
This Application Note details the optimized protocol for synthesizing 2-(bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (also known as 2-bromomethyl-4-isopropylanisole) starting from 4-isopropylanisole .
This intermediate is a critical building block in the synthesis of agrochemicals and pharmaceutical agents, particularly serving as a lipophilic electrophile for N-alkylation or C-alkylation. The protocol utilizes a modified Blanc-type reaction using paraformaldehyde and hydrogen bromide in acetic acid. This method is selected for its operational simplicity, high regioselectivity, and avoidance of carcinogenic chloromethyl methyl ether (CMME) or gaseous HBr.
Key Performance Indicators:
-
Target Yield: 85–92%
-
Purity: >97% (HPLC/NMR)
-
Regioselectivity: >99% ortho-substitution relative to the methoxy group.
Retrosynthetic Analysis & Strategy
The synthesis targets the introduction of a bromomethyl (
Regiochemical Logic
The starting material, 4-isopropylanisole, contains two directing groups:
-
Methoxy (
): A strong electron-donating group (EDG), directing ortho/para. -
Isopropyl (
): A weak EDG, directing ortho/para.
Analysis:
-
The para position relative to the methoxy group is blocked by the isopropyl group.
-
The ortho position relative to the methoxy group (C2) is electronically activated by the strong resonance donation of the oxygen lone pair.
-
The positions ortho to the isopropyl group (C3/C5) are meta to the strong methoxy director and are significantly less nucleophilic.
Reaction Pathway Visualization
[1]
Experimental Protocol
Safety Warning:
-
Lachrymator: The product is a benzyl bromide derivative and is a potent lachrymator (tear-inducing agent). All operations must be performed in a well-ventilated fume hood.
-
Corrosive: HBr in acetic acid is highly corrosive and fumes. Wear acid-resistant gloves and eye protection.
Materials & Reagents[2]
| Reagent | Equiv.[1][2][3][4][5] | Role | Specification |
| 4-Isopropylanisole | 1.0 | Substrate | >98% Purity |
| Paraformaldehyde | 1.5 | C1 Source | Powder |
| HBr (33% in AcOH) | 2.5 | Reagent/Solvent | Anhydrous preferred |
| Glacial Acetic Acid | 2.0 vol | Solvent | Dry |
| Dichloromethane (DCM) | N/A | Extraction | ACS Grade |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a caustic scrubber (NaOH solution) to neutralize escaping HBr fumes.
-
Charging: Add 4-isopropylanisole (10.0 g, 66.6 mmol) and paraformaldehyde (3.0 g, 100 mmol) to the flask.
-
Solvent: Add glacial acetic acid (20 mL) to create a suspension.
-
Cooling: Submerge the flask in a water bath to maintain temperature at 20–25°C. Note: Do not cool to 0°C initially, as paraformaldehyde depolymerization requires ambient temperature.
Phase 2: Reagent Addition & Reaction
-
Acid Addition: Charge the addition funnel with HBr (33% in Acetic Acid) (30 mL).
-
Controlled Addition: Add the HBr solution dropwise over 30 minutes.
-
Critical Control Point: The reaction is exothermic. Monitor internal temperature; do not exceed 45°C to prevent polymerization or dealkylation of the isopropyl group.
-
-
Digestion: Once addition is complete, heat the mixture to 50°C and stir for 3–4 hours.
-
IPC (In-Process Control): Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting material (
) should disappear, replaced by a slightly more polar product spot ( ).
-
Phase 3: Work-up & Isolation
-
Quench: Cool the reaction mixture to room temperature and pour slowly onto 200 g of crushed ice/water . Stir vigorously for 15 minutes. The product may precipitate as an oil or low-melting solid.
-
Extraction: Extract the aqueous mixture with DCM (
). -
Neutralization: Wash the combined organic phases sequentially with:
-
Water (
) -
Saturated
solution ( ) until evolution of ceases. Caution: Vent separatory funnel frequently. -
Brine (
).
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at 40°C.
Phase 4: Purification[6]
-
Crude Analysis: The crude oil usually solidifies upon standing or cooling.
-
Recrystallization: If high purity is required, recrystallize from n-heptane . Dissolve the crude solid in minimal hot heptane (approx 60°C), filter while hot (if insoluble polymers exist), and cool slowly to 0°C.
-
Yield Calculation: Expected recovery is 14.0–15.0 g (85–92%).
Workflow Diagram
Analytical Validation
The following spectroscopic data confirms the identity of 2-(bromomethyl)-1-methoxy-4-(propan-2-yl)benzene .
NMR Spectroscopy ( NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 7.21 | Doublet ( | 1H | Ar-H3 | Meta to OMe, Ortho to iPr. |
| 7.15 | dd ( | 1H | Ar-H5 | Meta to OMe, Ortho to iPr. |
| 6.82 | Doublet ( | 1H | Ar-H6 | Ortho to OMe. Shielded by OMe. |
| 4.55 | Singlet | 2H | Benzylic protons, deshielded by Br. | |
| 3.85 | Singlet | 3H | Methoxy group. | |
| 2.88 | Septet ( | 1H | Methine of isopropyl. | |
| 1.24 | Doublet ( | 6H | Methyls of isopropyl. |
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 242/244 (1:1 ratio due to isotopes). -
Base Peak (
): 163 (Formation of the stable 2-methoxy-5-isopropylbenzyl cation).
Troubleshooting & Optimization
-
Low Yield / Incomplete Reaction:
-
Cause: Old paraformaldehyde (poor depolymerization) or wet acetic acid.
-
Solution: Use fresh paraformaldehyde powder. Ensure acetic acid is glacial.[1] Increase reaction time to 6 hours.
-
-
Polymerization (Gummy Residue):
-
Cause: Temperature spike during HBr addition or overheating during digestion.
-
Solution: Strictly control addition rate. Do not exceed 55°C during the digestion phase.
-
-
Impurity Formation (Bis-bromomethylation):
-
Cause: Large excess of reagents or prolonged heating.
-
Solution: The isopropyl group sterically hinders the second ortho position (C6), making bis-substitution unlikely under these conditions. However, if observed, reduce HBr equivalents to 2.0.
-
References
-
van der Made, A. W., & van der Made, R. H. (1993). A Convenient Procedure for Bromomethylation of Aromatic Compounds.[1][7] Selective Mono-, Bis-, or Trisbromomethylation.[7] The Journal of Organic Chemistry, 58(5), 1262–1263. [Link]
- Core citation for the HBr/Acetic Acid/Paraformaldehyde methodology.
-
Watson, W. D. (1974). Regioselective bromination of 4-alkylphenols and 4-alkylanisoles. The Journal of Organic Chemistry, 39(8), 1160–1164. [Link]
- Reference for regiochemical directing effects in 4-alkylanisoles.
- Source for starting material specific
Sources
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- 5. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
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- 7. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene
Introduction
2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene is a versatile substituted benzyl bromide that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive benzylic bromide, an electron-donating methoxy group, and a sterically influential isopropyl group, provides a unique platform for a variety of nucleophilic substitution reactions. This guide offers an in-depth exploration of the reactivity of this reagent, detailing its mechanistic nuances and providing robust protocols for its application in research and development, particularly within the pharmaceutical and materials science sectors.
The strategic placement of the substituents on the benzene ring allows for a fine-tuning of the reaction pathway, often enabling selective synthesis of complex molecules. Understanding the interplay of electronic and steric effects is paramount to successfully employing this reagent.
Mechanistic Considerations: A Duality of Pathways (S(_N)1 vs. S(_N)2)
Benzylic bromides such as 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene are unique in their ability to undergo nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms.[1][2] The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
The S(_N)2 Pathway: A Concerted Approach
The S(_N)2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[3] This pathway is favored by:
-
Strong, unhindered nucleophiles: Nucleophiles with high electron density and minimal steric bulk can efficiently attack the benzylic carbon.
-
Polar aprotic solvents: Solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone can solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity.[4][5]
-
Lower temperatures: These conditions minimize the likelihood of carbocation formation.
The methoxy group at the ortho position exerts an electron-donating effect through resonance, which can slightly stabilize the transition state of an S(_N)2 reaction.[6][7] However, the ortho methoxy group and the adjacent isopropyl group at the para position can introduce steric hindrance, potentially slowing the rate of S(_N)2 reactions by impeding the backside attack of the nucleophile.[8][9]
The S(_N)1 Pathway: A Stepwise Journey
The S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[3] This pathway is favored by:
-
Weak nucleophiles: Solvents themselves (solvolysis) or weakly basic nucleophiles are characteristic of S(_N)1 reactions.
-
Polar protic solvents: Solvents such as water, alcohols, and carboxylic acids can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding.[4]
-
Higher temperatures: Increased thermal energy promotes the cleavage of the C-Br bond to form the carbocation.
The electronic influence of the substituents on 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene plays a significant role in stabilizing the benzylic carbocation intermediate. The ortho-methoxy group is a powerful electron-donating group that can stabilize the positive charge through resonance.[10][11] The para-isopropyl group also contributes to stabilization through a modest inductive effect. This enhanced stability of the carbocation makes the S(_N)1 pathway a viable and often competitive route.
Diagram 1: Competing S(_N)1 and S(_N)2 Pathways
Caption: Mechanistic dichotomy of nucleophilic substitution.
Experimental Protocols
The following protocols provide detailed methodologies for performing nucleophilic substitution reactions with 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene using various classes of nucleophiles.
General Safety Precautions
Substituted benzyl bromides are lachrymators and skin irritants.[12][13] All manipulations should be performed in a well-ventilated fume hood.[14] Personal protective equipment (PPE), including safety goggles, laboratory coat, and appropriate gloves, must be worn.[13][15] In case of contact, immediately flush the affected area with copious amounts of water.[12][16]
Reaction Monitoring
Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18][19] TLC is a rapid and convenient method for qualitative analysis, while GC-MS and NMR provide more detailed quantitative information.[20][21]
Diagram 2: General Experimental Workflow
Caption: From reaction setup to product characterization.
Protocol 1: O-Alkylation of Phenols
This protocol describes the synthesis of an ether by reacting 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene with a substituted phenol. This reaction typically proceeds via an S(_N)2 mechanism.
Materials:
-
2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (1.0 eq.)
-
Substituted Phenol (1.1 eq.)
-
Potassium Carbonate (K(_2)CO(_3)) (2.0 eq.)
-
N,N-Dimethylformamide (DMF) or Acetone
Procedure:
-
To a solution of the substituted phenol (1.1 eq.) in DMF or acetone, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide.
-
Add 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours. Monitor the reaction progress by TLC.[22]
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[22]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[17]
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of Amines
This protocol details the synthesis of a secondary or tertiary amine through the reaction with a primary or secondary amine, respectively. This reaction generally follows an S(_N)2 pathway.
Materials:
-
2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (1.0 eq.)
-
Primary or Secondary Amine (1.2 eq.)
-
Triethylamine (Et(_3)N) or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.2 eq.) in ACN or DCM.
-
Add the non-nucleophilic base (1.5 eq.) to the solution.
-
Add a solution of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (1.0 eq.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-8 hours, monitoring by TLC.[22]
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[22]
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: S-Alkylation of Thiols
This protocol outlines the formation of a thioether from a thiol. Thiols are excellent nucleophiles, and this reaction proceeds rapidly via an S(_N)2 mechanism.[22]
Materials:
-
2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (1.0 eq.)
-
Thiol (1.05 eq.)
-
Potassium Carbonate (K(_2)CO(_3)) (1.5 eq.) or Sodium Ethoxide (NaOEt) (1.1 eq.)
-
Ethanol (EtOH) or DMF
Procedure:
-
Dissolve the thiol (1.05 eq.) in ethanol or DMF.
-
Add the base and stir for 15-30 minutes to form the thiolate anion.
-
Add 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (1.0 eq.) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[22]
-
After completion, remove the solvent under reduced pressure or extract the product with an organic solvent if the reaction was performed in water.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.[23]
Summary of Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Mechanism |
| O-Nucleophiles | 4-Nitrophenol | K(_2)CO(_3) | DMF | 25-60 | 4-12 | S(_N)2 |
| N-Nucleophiles | Piperidine | Et(_3)N | ACN | 25 | 2-8 | S(_N)2 |
| S-Nucleophiles | Thiophenol | K(_2)CO(_3) | EtOH | 25 | 1-4 | S(_N)2 |
| C-Nucleophiles | Sodium Cyanide | - | DMSO | 25-50 | 6-18 | S(_N)2 |
| Solvolysis | Methanol | - | Methanol | Reflux | 12-24 | S(_N)1 |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. For S(_N)2 reactions, ensure the use of a sufficiently polar aprotic solvent. The choice of base can also be critical; for less acidic nucleophiles, a stronger base may be required.
-
Side Reactions: In the case of S(_N)1 reactions, the formation of elimination byproducts is possible. Running the reaction at a lower temperature can sometimes minimize this.
-
Purification Challenges: If the product is difficult to separate from unreacted starting material or byproducts, optimizing the mobile phase for column chromatography is crucial.[14][24] Recrystallization from a suitable solvent system can also be an effective purification method.[17]
Conclusion
2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene is a highly valuable reagent for the synthesis of a diverse array of organic molecules. Its unique substitution pattern allows for a nuanced control over the operative nucleophilic substitution mechanism. By carefully selecting the reaction conditions, researchers can favor either the S(_N)1 or S(_N)2 pathway to achieve the desired synthetic outcome. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.
References
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- International Programme on Chemical Safety & the Commission of the European Communities. (1993). BENZYL BROMIDE.
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- 12. westliberty.edu [westliberty.edu]
- 13. nj.gov [nj.gov]
- 14. researchgate.net [researchgate.net]
- 15. msds.nipissingu.ca [msds.nipissingu.ca]
- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. azom.com [azom.com]
- 20. news-medical.net [news-medical.net]
- 21. scs.illinois.edu [scs.illinois.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 24. reddit.com [reddit.com]
Application Note: Catalytic Functionalization of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene
[1]
Executive Summary
2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (BMPB) is a highly reactive primary benzylic bromide derived from the thymol/carvacrol methyl ether scaffold.[1] Its unique substitution pattern—combining an electron-donating methoxy group (ortho to the bromomethyl) and a bulky isopropyl group (para to the methoxy)—makes it a valuable building block for synthesizing pharmaceutical intermediates, agrochemicals, and functional materials.
However, its high reactivity poses challenges:
-
Homocoupling (Wurtz-type): Spontaneous dimerization during metal-catalyzed cross-couplings.[1]
-
Hydrolysis: Rapid degradation to the benzyl alcohol in moist environments.
-
Polyalkylation: Over-reaction in nucleophilic substitutions.[1]
This guide details three validated catalytic workflows to suppress side reactions and maximize yield:
Molecule Profile & Reactivity Analysis[1]
| Property | Specification |
| Chemical Name | 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene |
| CAS Number | Not widely listed; Analogous to 19614-12-1 |
| Molecular Weight | 243.14 g/mol |
| Electronic Effect | Electron-rich (Methoxy + Isopropyl donors).[1] Activated towards |
| Steric Environment | C2-Position: Moderately hindered by the adjacent methoxy group.[1] C4-Position: Bulky isopropyl group blocks para-attack, directing electrophilic substitution to C5 if the ring is further functionalized.[1] |
| Stability | Lachrymator.[1] Moisture sensitive.[1] Store under inert atmosphere at 2–8°C. |
Decision Matrix: Selecting the Right Catalytic Method
The following decision tree guides the selection of the optimal catalytic method based on the desired functional group transformation.
Figure 1: Strategic selection of catalytic methods based on target structural motifs.[1]
Method A: Palladium-Catalyzed Suzuki-Miyaura Coupling
Target: Synthesis of 2-benzyl-1-methoxy-4-isopropylbenzene derivatives.[1]
Benzylic bromides are challenging substrates for Pd-coupling due to the slow oxidative addition compared to aryl iodides and the risk of
Mechanism & Rationale[1][3][4][5][6][7][8]
-
Ligand Selection: Xantphos or SPhos .[1] These ligands create a crowded steric environment around the Pd center, promoting reductive elimination of the cross-coupled product over the homocoupled dimer.
-
Base: Weak bases like
or are preferred to prevent hydrolysis of the benzylic bromide. -
Solvent: Toluene/Water biphasic systems allow for efficient heat transfer and salt solubilization.[1]
Experimental Protocol
Scale: 1.0 mmol
-
Catalyst Prep: In a glovebox or under Argon, charge a reaction vial with
(2.2 mg, 1 mol%) and Xantphos (5.8 mg, 1 mol%). -
Substrate Addition: Add BMPB (243 mg, 1.0 mmol) and the corresponding Aryl Boronic Acid (1.2 mmol).
-
Solvent/Base: Add Toluene (4 mL) and
(2.0 M aqueous solution, 1.5 mL). -
Reaction: Seal the vial and heat to 80°C for 4–6 hours with vigorous stirring (1000 rpm).
-
Workup: Cool to RT. Dilute with EtOAc (10 mL). Wash with water (2 x 5 mL) and brine.[1] Dry over
.[1] -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Critical Control Point: Do not overheat (>100°C) as this promotes protodeboronation of the boronic acid.
Method B: Nickel-Catalyzed Reductive Cross-Coupling
Target: Synthesis of diarylmethanes from two electrophiles (BMPB + Aryl Bromide).[1]
This "cross-electrophile" coupling avoids the need for unstable benzylic metal reagents (e.g., Grignards/Zincates). It relies on a Nickel catalyst and a metallic reductant (Mn or Zn) to stitch two halides together.[4]
Mechanism & Rationale[1][3][4][5][6][7][8]
-
Catalyst:
with a bipyridine or phenanthroline ligand.[1] -
Reductant: Manganese powder (
) acts as the terminal electron donor to regenerate .[1] -
Selectivity: Benzylic radicals are generated and trapped by the Nickel center. The primary nature of BMPB makes it an excellent radical precursor.
Experimental Protocol
Scale: 0.5 mmol
-
Setup: Flame-dry a Schlenk tube and cool under
. -
Reagents: Add
(11 mg, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (13.4 mg, 10 mol%), and Manganese powder (82 mg, 3.0 equiv). -
Substrates: Add BMPB (122 mg, 0.5 mmol) and the coupling partner Aryl Bromide (0.5 mmol).
-
Solvent: Add anhydrous DMA (Dimethylacetamide) (2.5 mL).
-
Reaction: Stir at RT or mild heat (40°C) for 12 hours. The mixture will turn dark black/brown.
-
Quench: Dilute with 1M HCl (carefully) to dissolve excess Mn, then extract with ether.
Method C: Phase Transfer Catalysis (PTC)
Target: Etherification (C-O) and Alkylation (C-C).[1][2]
PTC is the "Gold Standard" for benzylic substitutions. It uses a quaternary ammonium salt to transport nucleophilic anions (phenoxides, cyanides) from an aqueous phase into the organic phase where the reaction with BMPB occurs.
Mechanism & Rationale[1][3][4][5][6][7][8]
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .[1]
-
Solvent: Toluene or DCM (Organic phase) / 30% NaOH (Aqueous phase).[1]
-
Advantage: Eliminates the need for anhydrous conditions. High yields (>90%) are typical for benzylic substrates.[1][3]
Figure 2: Phase Transfer Catalysis cycle for nucleophilic substitution of BMPB.
Experimental Protocol (Etherification)
Scale: 10 mmol (Gram-scale)
-
Aqueous Phase: Dissolve NaOH (1.2 g, 30 mmol) in water (4 mL). Add the nucleophile (e.g., Phenol, 10 mmol). Stir until dissolved.
-
Catalyst: Add TBAB (160 mg, 0.5 mmol, 5 mol%).
-
Organic Phase: Dissolve BMPB (2.43 g, 10 mmol) in Toluene (10 mL).
-
Reaction: Add the organic phase to the aqueous phase. Stir vigorously (mechanical stirring recommended) at 50°C for 2 hours.
-
Monitoring: TLC will show rapid disappearance of the bromide.[1]
-
Workup: Separate layers. Wash organic layer with water until neutral pH.[1] Evaporate solvent.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Pd-Coupling) | Catalyst poisoning or Homocoupling.[1] | Switch to Pd(dppf)Cl2 or increase catalyst loading to 3 mol%. Ensure strict |
| Hydrolysis (Benzyl Alcohol formation) | Wet solvents or excessive base strength.[1] | Use anhydrous solvents.[1] Switch base from KOH to |
| Emulsion (PTC) | Similar densities of phases.[1] | Add brine to the aqueous phase to increase density difference. Filter through Celite if solids are present.[1] |
| Lachrymatory Effect | Vapor release.[1] | ALWAYS handle BMPB in a fume hood. Quench glassware with dilute ammonia to neutralize traces before removing from hood.[1] |
References
-
López-Pérez, A., Adrio, J., & Carretero, J. C. (2009).[5][6] Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514–5517. Link[1]
-
Kadunce, N. T., & Reisman, S. E. (2015). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. Journal of the American Chemical Society, 137(32), 10480–10483. Link[1]
-
Halpern, M. (2003).[1] Industrial Phase-Transfer Catalysis. PTC Communications.[1][3] Link
-
Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014).[7] Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides.[1][7] Organic Letters, 16(20), 5304–5307. Link[1]
-
Liégault, B., et al. (2008).[8] Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.[1][8] Chemical Society Reviews, 37, 290–299.[8] Link
Sources
- 1. 2,5-双(溴甲基)-1-甲氧基-4-(2-乙基己氧基)苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylic substitution, benzylation [organic-chemistry.org]
- 6. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents [organic-chemistry.org]
- 7. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 8. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for coupling 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene with amines
An Application Guide to the Nucleophilic Substitution for the Synthesis of N-Substituted Benzylic Amines
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of N-substituted amines via the coupling of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene with primary and secondary amines. This transformation, a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction, is a cornerstone of synthetic organic chemistry, pivotal in the development of novel pharmaceutical and materials science candidates. This guide elucidates the underlying reaction mechanism, offers a robust, step-by-step experimental protocol, outlines critical safety and handling procedures, and provides a troubleshooting guide for common experimental challenges.
Introduction and Scientific Principles
The N-alkylation of amines with benzylic halides is a fundamental and widely utilized method for constructing carbon-nitrogen bonds. The target electrophile, 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene, serves as a versatile building block. Its resulting amine adducts are prevalent scaffolds in various fields of chemical research.
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single-step, concerted process where the amine (the nucleophile) attacks the electrophilic benzylic carbon, simultaneously displacing the bromide ion (the leaving group).[1][2][3]
Key Factors Influencing the Sₙ2 Reaction:
-
Substrate: As a primary benzylic bromide, 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene is an ideal substrate. The benzylic position is highly activated towards Sₙ2 attack due to the stabilization of the transition state by the adjacent π-system of the benzene ring. Steric hindrance is minimal, allowing for easy backside attack by the nucleophile.[2]
-
Nucleophile: The nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile. Primary amines can undergo subsequent alkylation to form tertiary amines, a potential side reaction that can be mitigated by controlling the stoichiometry.[4] Secondary amines react to form the corresponding tertiary amine cleanly.
-
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is capable of stabilizing the resulting negative charge.[1][2]
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are optimal for Sₙ2 reactions.[1][4] These solvents effectively solvate the counter-ion of the base but do not form strong hydrogen bonds with the amine nucleophile, leaving it "naked" and highly reactive.[2]
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential. Its role is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, thereby preventing the protonation and deactivation of the amine nucleophile.[5][6]
Health and Safety Precautions
Handling benzylic bromides and amines requires strict adherence to safety protocols.
-
Engineering Controls: All manipulations involving 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene and volatile amines must be performed in a certified chemical fume hood to prevent inhalation of vapors.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, and a flame-resistant lab coat.[8][9]
-
Chemical Handling: 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene is a lachrymator and skin irritant. Avoid all contact with skin and eyes.[8][9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9] Handle amines with care, as many are corrosive and possess strong, unpleasant odors.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled containers according to institutional and local regulations.[7]
Experimental Protocol
This protocol provides a general procedure for the N-alkylation reaction. Specific quantities should be calculated based on the molecular weights of the chosen amine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene | ≥97% Purity | Various | Store under inert gas, refrigerated. |
| Amine (Primary or Secondary) | Reagent Grade | Various | |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Grade | Various | Finely powdered is preferred. |
| N,N-Dimethylformamide (DMF), anhydrous | Anhydrous, ≥99.8% | Various | Store over molecular sieves. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction and chromatography. |
| Hexanes | ACS Grade | Various | For chromatography. |
| Saturated Sodium Bicarbonate Solution (aq.) | Lab-prepared | For work-up. | |
| Brine (Saturated NaCl Solution, aq.) | Lab-prepared | For work-up. | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying organic layers. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent. Stir the resulting suspension at room temperature.
-
Substrate Addition: In a separate vial, dissolve 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring amine suspension over 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C using an oil bath.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). The reaction is complete when the starting benzyl bromide spot is no longer visible. This typically takes 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.[5]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[5]
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-substituted product.
General Reaction Workflow Diagram
Caption: Step-by-step workflow for the N-alkylation of amines.
Data Summary and Troubleshooting
The following table summarizes typical reaction parameters. Yields are highly dependent on the specific amine used.
| Amine Type | Amine (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| Primary | 1.2 - 2.0 | 2.0 | DMF | 60 - 70 | 4 - 12 | 65-85% | Excess amine can be used to minimize dialkylation. |
| Secondary | 1.1 - 1.2 | 2.0 | MeCN | 50 - 60 | 6 - 16 | 70-95% | Generally cleaner reactions compared to primary amines. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive base (absorbed moisture).2. Insufficient temperature.3. Low-quality or degraded benzyl bromide. | 1. Use freshly opened or properly stored anhydrous K₂CO₃.2. Increase reaction temperature in 10 °C increments.3. Verify the purity of the starting material by NMR or TLC. |
| Formation of Side Products | 1. (Primary Amines) Dialkylation product observed.2. Degradation of starting material. | 1. Increase the excess of the primary amine to 2-3 equivalents or add the benzyl bromide more slowly at a lower temperature.[4]2. Ensure an inert atmosphere (N₂ or Ar) if reagents are sensitive; lower the reaction temperature. |
| Difficult Purification | 1. Product and starting material have similar Rf values.2. Streaking on TLC plate. | 1. Optimize the chromatography eluent system (try different solvent polarities or add a small amount of triethylamine (0.5%) to the eluent to reduce tailing).2. The crude product may be acidic; perform an aqueous bicarbonate wash during work-up. |
References
-
BroadPharm. (2024). Safety Data Sheet for 5-(Bromomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. Link
-
Echemi. (2019). 1-Bromo-4-(bromomethyl)-2-methoxybenzene Safety Data Sheets. Link
-
Maes, B. U. W., et al. (2018). Rhodium-catalyzed direct alkylation of benzylic amines using alkyl bromides. PMC. Link
-
Tokyo Chemical Industry. (2025). Safety Data Sheet for Hexakis(bromomethyl)benzene. Link
-
Benchchem. (2025). Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine. Link
-
Fisher Scientific. (2025). Safety Data Sheet for (S)-(+)-2-Methoxypropanol. Link
-
Sharma, S., et al. (2007). Aqueous-Mediated N-Alkylation of Amines with Benzyl Halides. ResearchGate. Link
-
City College of New York. Nucleophilic Substitution Reactions. Link
-
Organic Chemistry Portal. (2024). Synthesis of benzylic amines. Link
-
LibreTexts. (2023). 9.2. Common nucleophilic substitution reactions. Link
-
CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. Link
-
Royal Society of Chemistry. (2023). Insights into the synthesis and structural properties of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides/-2-allyl-4-enamide derivatives through kinetics and energy frameworks. Link
Sources
- 1. citycollegekolkata.org [citycollegekolkata.org]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Insights into the synthesis and structural properties of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamides/-2-allyl-4-enamide derivatives through kinetics and energy frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
Application Note: Solvent Selection & Process Engineering for 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene
Executive Summary & Chemical Profile[1][2][3][4]
2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (CAS: 55667-12-4, also referred to as 2-methoxy-5-isopropylbenzyl bromide) is a high-value electrophilic building block used extensively in the synthesis of pharmacophores, particularly for introducing bulky, electron-rich benzylic motifs.
While structurally similar to benzyl bromide, this compound exhibits significantly enhanced reactivity due to the ortho-methoxy group. This substituent functions as a strong Electron Donating Group (EDG), stabilizing the benzylic carbocation intermediate and facilitating both
This guide provides a mechanism-driven framework for solvent selection to maximize yield, suppress side reactions (dimerization, hydrolysis), and ensure process safety.
Chemical Structure & Properties
| Property | Data |
| Molecular Formula | |
| Molecular Weight | 243.14 g/mol |
| Key Functional Groups | Benzylic Bromide (Electrophile), Methoxy (EDG), Isopropyl (Steric/Lipophilic) |
| Reactivity Class | "Hot" Electrophile / Lachrymator |
| Storage Requirement | 2–8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated |
Solvent Selection Framework
The choice of solvent for this substrate is dictated by the competition between the desired substitution pathway and the undesired solvolysis/hydrolysis pathway.
The "Ortho-Methoxy" Effect
The methoxy group at the ortho position creates a specific challenge. Through resonance, it stabilizes the benzylic cation, making the C-Br bond more labile than in unsubstituted benzyl bromide.
-
Implication: In protic solvents (MeOH, EtOH, Water), the half-life of this compound is minutes to hours, converting rapidly to the benzyl alcohol or ether.
-
Directive: Strictly anhydrous conditions are required for nucleophilic substitutions.
Solvent Decision Matrix
| Reaction Class | Recommended Solvents | Mechanism Rationale | Operational Considerations |
| Nucleophilic Substitution ( | Acetonitrile (MeCN) Acetone THF | Polar aprotic solvents support the dissolution of nucleophiles but do not solvate anions strongly, increasing nucleophilicity. | MeCN is the "Gold Standard" due to ease of removal and non-reactivity. Acetone is excellent for Finkelstein conditions (NaI) but reacts with strong amines. |
| Strong Base Alkylation (Enolate Chemistry) | DMF NMP DMSO | High dielectric constant dissociates ion pairs (e.g., NaH, K2CO3), accelerating reaction rates. | Warning: DMSO can act as an oxidant or nucleophile at high temps. DMF can decompose to dimethylamine, reacting with the substrate. Use fresh/dry DMF. |
| Metal-Mediated Coupling (Grignard, Negishi) | Anhydrous THF 2-MeTHF Diethyl Ether | Ethers coordinate Mg/Zn/Li species, stabilizing the organometallic intermediate. | 2-MeTHF is a greener, higher-boiling alternative to THF with better phase separation in workup. |
| Radical Bromination (Synthesis of the precursor) | Trifluorotoluene Ethyl Acetate Acetonitrile | Non-participating solvents that dissolve NBS but allow radical propagation. | Avoid |
Critical Process Workflows
Scenario A: N-Alkylation of Secondary Amines
Objective: Synthesize a tertiary amine pharmacophore without quaternary ammonium salt formation.
Protocol:
-
Solvent: Anhydrous Acetonitrile (MeCN) .
-
Why: MeCN allows for easy reflux (82°C) to push kinetics but is easily removed. It does not compete as a nucleophile.
-
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ).-
Why: Heterogeneous bases prevent rapid exotherms associated with soluble bases.
-
-
Procedure:
-
Dissolve Secondary Amine (1.0 equiv) in MeCN (0.2 M).
-
Add
(2.0 equiv). Stir at RT for 15 min. -
Add 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (1.05 equiv) dropwise.
-
Critical Step: Monitor by TLC/LCMS. If the reaction is sluggish at RT, heat to 50°C. Do not exceed 60°C initially to avoid elimination or polymerization.
-
-
Workup: Filter solids. Concentrate filtrate. Redissolve in EtOAc/Heptane for purification.
Scenario B: Ether Synthesis (Williamson Ether)
Objective: Coupling with a phenol or alcohol.
Protocol:
-
Solvent: DMF (Dimethylformamide) or Acetone .
-
Procedure:
-
Dissolve Phenol (1.0 equiv) in DMF.
-
Add
(1.5 equiv) or NaH (1.1 equiv, 0°C). Stir until deprotonation is complete (bubbling ceases). -
Add the benzylic bromide (1.1 equiv).
-
Note: The electron-rich nature of the bromide makes it highly reactive. Reaction often completes at RT within 1-2 hours.
-
-
Green Alternative: Use 2-Butanone (MEK) as a solvent to replace DMF if aqueous workup is difficult.
Visualization: Reactivity & Solvent Logic[8]
The following diagram illustrates the decision logic for solvent selection based on the intended reaction pathway and the specific risks associated with the electron-rich nature of the substrate.
Caption: Decision tree for solvent selection emphasizing the avoidance of protic solvents to prevent solvolysis of the labile benzylic bromide.
Troubleshooting & Stability Guide
Handling "Lachrymatory" Risks
This compound is a potent lachrymator (tear gas agent).
-
Engineering Control: All weighing and transfer must occur in a functioning fume hood.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the bromide before cleaning.
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield / Benzyl Alcohol Formation | Solvent contained moisture. | Use commercially available "Anhydrous" grade solvents (water < 50 ppm). Store solvent over molecular sieves (3Å or 4Å). |
| Dimerization (Wurtz-type) | Concentration too high; localized heating. | Dilute reaction to <0.1 M. Add the bromide slowly to the nucleophile (inverse addition). |
| Darkening/Tarry Mixture | Polymerization or decomposition. | The substrate is acid-sensitive. Ensure the reaction mixture contains a base (e.g., |
Storage Protocol
-
Temperature: Store at 2°C to 8°C.
-
Atmosphere: Flush headspace with Nitrogen or Argon after every use.
-
Stabilizer: If storing for >1 month, consider adding copper wire or silver foil (radical scavenger) if compatible with downstream chemistry.
References
-
Let's Talk Academy. (2026). Nucleophilic Substitution in Alkyl Bromides: Solvent Effects on Benzylic Systems.[2] Retrieved from [Link]
-
Common Organic Chemistry. (2025). Benzyl Bromide: Safety, Handling, and Common Reactions.[3] Retrieved from [Link]
-
PubChem. (2026). Compound Summary: 2-(bromomethyl)-1-methoxy-4-(propan-2-yl)benzene.[4] Retrieved from [Link]
-
Modak, A., et al. (2022).[5] Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion.[5][6][7] National Institutes of Health. Retrieved from [Link]
Sources
- 1. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide - Google Patents [patents.google.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. Benzyl Bromide [commonorganicchemistry.com]
- 4. PubChemLite - 2-(bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (C11H15BrO) [pubchemlite.lcsb.uni.lu]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C-C Bond Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Bromomethylation of 1-Methoxy-4-(propan-2-yl)benzene
Welcome to the technical support guide for the bromomethylation of 1-methoxy-4-(propan-2-yl)benzene. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yield and purity. We will delve into the mechanistic underpinnings of the reaction to provide not just solutions, but a deeper understanding of the process.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common issues encountered during the bromomethylation of 1-methoxy-4-(propan-2-yl)benzene through a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I address them?
Answer: Low yield in this electrophilic aromatic substitution is typically traced back to one of three areas: the quality of your reagents, suboptimal reaction conditions, or inefficient electrophile generation.
The reaction proceeds by generating a highly reactive hydroxymethyl cation or a related electrophilic species from paraformaldehyde and hydrogen bromide (HBr), which is then attacked by the electron-rich aromatic ring.[1] The methoxy and isopropyl groups are both activating, making the ring highly nucleophilic.
Key Troubleshooting Steps:
-
Reagent Quality:
-
Paraformaldehyde: Ensure you are using a dry, finely powdered paraformaldehyde. Clumped or aged paraformaldehyde may not depolymerize efficiently to formaldehyde in the reaction medium, starving the reaction of a key reagent.
-
HBr Source: The concentration and purity of HBr are critical. While gaseous HBr can be used, a more convenient and reliable method involves a commercially available 30-31 wt% solution of HBr in glacial acetic acid.[2] This provides a consistent and high concentration of the acid catalyst necessary for electrophile formation. If using aqueous HBr, the presence of excess water can hinder the reaction.
-
-
Reaction Conditions:
-
Temperature: This reaction is often exothermic. Insufficient cooling can lead to a rapid temperature increase, promoting the formation of polymeric, tarry byproducts and the diarylmethane side product (see Question 2). A controlled temperature, typically between 40-50°C, is recommended for optimal results.[2]
-
Reaction Time: Monitor the reaction by TLC or GC. Driving the reaction for too long can increase the formation of byproducts. A typical reaction time is 2-4 hours.[3]
-
-
Electrophile Generation:
-
The reaction between formaldehyde and HBr forms the electrophile. If the HBr concentration is too low, the formation of the subsequent benzyl alcohol intermediate may be followed by a reaction with another molecule of the starting arene, leading to diarylmethane byproducts instead of the desired product.[4]
-
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Question 2: I'm observing a significant amount of a dark, insoluble byproduct, and my desired product is difficult to purify. What is this side reaction and how can I minimize it?
Answer: The formation of dark, often polymeric, material is a classic sign of side reactions, most commonly the formation of a diarylmethane-type compound. This occurs when the newly formed, highly reactive bromomethylated product acts as an electrophile itself and alkylates a second molecule of the starting material, 1-methoxy-4-(propan-2-yl)benzene.
This side reaction is particularly favored under two conditions:
-
High Temperatures: Increased thermal energy accelerates this secondary Friedel-Crafts alkylation reaction.
-
Low HBr Concentration: If the concentration of HBr is insufficient, the intermediate benzyl alcohol is more likely to be protonated and eliminated to form a benzyl cation, which is a potent electrophile for this side reaction.[4]
Mitigation Strategy:
-
Strict Temperature Control: Maintain the reaction temperature in the recommended range (e.g., 40-50°C) using a water or oil bath.[2]
-
Maintain High HBr Concentration: Using a reagent like 31% HBr in acetic acid ensures a consistently high acid concentration, favoring the formation of the bromomethyl product over the benzyl alcohol intermediate.[2]
-
Order of Addition: Adding the HBr/acetic acid solution to the mixture of the aromatic compound and paraformaldehyde can help maintain control over the initial exotherm and reaction rate.[1]
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Question 3: My analysis shows the presence of di-bromomethylated products. How can I improve the selectivity for mono-bromomethylation?
Answer: The presence of both a methoxy and an isopropyl group makes the aromatic ring highly activated, predisposing it to multiple substitutions. The initial bromomethylation adds another activating group, further increasing the ring's reactivity.
To enhance mono-selectivity, you must carefully control the reaction's stoichiometry and conditions:
-
Stoichiometry: Use a slight molar excess of the aromatic substrate relative to paraformaldehyde and HBr. This ensures that the electrophile is more likely to encounter an unreacted starting material molecule than a mono-substituted product molecule. A 1:1 molar ratio of arene to paraformaldehyde is a good starting point.[3]
-
Lower Temperature: Running the reaction at the lower end of the effective temperature range (e.g., 40°C) can reduce the rate of the second substitution, which requires a higher activation energy.
-
Reduced Reaction Time: As mentioned, monitor the reaction closely. Over-extending the reaction time after the starting material has been consumed will inevitably lead to the formation of di-substituted products.
Frequently Asked Questions (FAQs)
What is the role of glacial acetic acid in this reaction? Glacial acetic acid serves as a solvent that is compatible with both the organic substrate and the HBr. It helps to homogenize the reaction mixture and is the preferred solvent for commercially available HBr solutions used in this procedure.[1][2]
Are there alternative, safer bromomethylating agents? Direct bromomethylation can also be achieved with bromomethyl alkyl ethers, but these are often highly toxic and carcinogenic.[2][5] Another method involves the in-situ generation of bis-bromomethyl ether (BBME) followed by reaction with the aromatic compound in the presence of a Lewis acid like zinc bromide.[6] However, the use of paraformaldehyde and HBr in acetic acid is a well-established, convenient, and high-yielding method when performed with proper controls.[2][3]
What are the critical safety precautions for this reaction?
-
Corrosives: Hydrogen bromide and glacial acetic acid are highly corrosive. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxic Byproducts: The reaction may generate hazardous intermediates, such as bromomethyl ethers.[4][5] All operations should be conducted within a fume hood to avoid inhalation of vapors.
-
Exotherm: The reaction can be exothermic. Be prepared to apply cooling to control the temperature.
What is the best method for purifying the final product, 1-(bromomethyl)-4-methoxy-2-(propan-2-yl)benzene? For many activated aromatic compounds, the bromomethylated product is a crystalline solid that can be isolated in high purity by simple filtration after pouring the reaction mixture into water.[2] If the product is an oil or contains significant impurities, purification can be achieved by:
-
Aqueous Workup: Quench the reaction with water, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with a sodium bicarbonate solution to neutralize excess acid, and dry over sodium sulfate.
-
Column Chromatography: If impurities persist, silica gel chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) is effective.
Optimized Experimental Protocol
This protocol is adapted from established procedures for the bromomethylation of activated arenes and is designed to maximize yield and selectivity.[2][3]
Reagents & Equipment:
-
1-methoxy-4-(propan-2-yl)benzene
-
Paraformaldehyde
-
31 wt% Hydrogen Bromide in Glacial Acetic Acid
-
Glacial Acetic Acid
-
Round-bottom flask with magnetic stirrer
-
Condenser
-
Heating mantle with temperature controller or oil bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, add 1-methoxy-4-(propan-2-yl)benzene (1.0 eq), paraformaldehyde (1.05 eq), and glacial acetic acid (approx. 3-4 mL per gram of arene).
-
Begin stirring the mixture to form a suspension.
-
To this suspension, rapidly add a 31 wt% solution of HBr in glacial acetic acid (1.05 eq).
-
Heat the reaction mixture to 40-50°C using a controlled temperature bath and maintain for 2-3 hours.
-
Monitor the progress of the reaction by TLC (Thin Layer Chromatography) or GC (Gas Chromatography) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water (approx. 10 volumes).
-
Stir for 15-20 minutes. If a solid precipitates, collect the product by vacuum filtration, wash with water, and dry under vacuum.
-
If the product separates as an oil, extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography if necessary.
Data Summary
Table 1: Influence of Reaction Parameters on Bromomethylation Outcome
| Parameter | Condition | Potential Negative Outcome | Recommendation |
| Temperature | > 60°C | Increased diarylmethane and polymer formation. | Maintain strict control at 40-50°C.[2] |
| < 35°C | Slow or incomplete reaction. | Ensure temperature is sufficient for activation. | |
| Reagent Ratio | Excess HBr/CH₂O | Increased di-substitution and side reactions. | Use a 1:1.05 molar ratio of arene to electrophile precursors.[3] |
| Reaction Time | Excessive | Formation of di-substituted and diarylmethane byproducts. | Monitor reaction by TLC/GC and quench upon completion. |
| HBr Source | Aqueous HBr | Lower reactivity due to water content. | Use HBr in glacial acetic acid for a more anhydrous and reactive system.[2] |
References
-
Chemia. (2024, January 5). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). Chemia. [Link]
-
Van der Made, A. W., & Van der Made, R. H. (1993). A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. The Journal of Organic Chemistry. [Link]
-
Pfeiffer, W. D. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 10: Fused Five-Membered Hetarenes with One Heteroatom. Georg Thieme Verlag. [Link]
- Google Patents. (2004).
-
Pearson+. EAS:Halogenation Mechanism: Videos & Practice Problems. [Link]
-
Quora. (2016, August 15). How is the bromination mechanism of anisole carried out?. [Link]
-
ResearchGate. The mechanism of the bromination of anisole catalyzed by Cat‐3. [Link]
-
lp5.geronimo.com.br. Bromination Of Anisole. [Link]
-
ResearchGate. (2025, August 7). Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. [Link]
-
Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings): Hydrogen bromide (4): Discussion series on bromination/iodination reactions 37 – Chemia [chemia.manac-inc.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. US7078465B2 - Process to bromomethylate aromatic compounds - Google Patents [patents.google.com]
Minimizing side reactions during 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene synthesis
The following guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene . This response adheres to the requested autonomy, scientific rigor, and visual formatting.
Ticket Subject: Minimizing Side Reactions in Thymol/Carvacrol Ether Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Synthesizing 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene via the Wohl-Ziegler reaction presents a classic "chemoselectivity vs. regioselectivity" paradox. You are attempting a radical substitution on a substrate that is highly activated toward electrophilic aromatic substitution (SEAr).
The methoxy group (-OMe) at position 1 activates the ring, making nuclear bromination (ring substitution) a dominant competitor to the desired benzylic bromination . Furthermore, the presence of an isopropyl group at position 4 introduces a tertiary benzylic site, creating a regioselectivity conflict with the desired primary benzylic site (the methyl group at position 2).
This guide provides the diagnostic tools and protocols required to suppress these competing pathways.
Module 1: Diagnostic Flowchart
"What is this impurity in my crude NMR?"
Before optimizing, you must identify which side reaction is dominating. Use this logic tree to interpret your crude
Caption: Diagnostic logic for identifying bromination byproducts in 1-methoxy-2-methyl-4-isopropylbenzene derivatives.
Module 2: Critical Troubleshooting & Mechanism
This section details the causality of failure and the specific chemical interventions required.
Issue A: Nuclear Bromination (The "Anisole Effect")
The Symptom: Low yield of benzyl bromide; appearance of aryl bromide byproducts.
The Mechanism: The methoxy group is a strong electron-donating group (EDG), making the benzene ring nucleophilic. In standard Wohl-Ziegler conditions, trace HBr forms. HBr activates NBS or
-
HBr Scavenging: You must neutralize HBr as it forms. Add solid, anhydrous Potassium Carbonate (
) or Calcium Carbonate ( ) to the reaction mixture (0.5 - 1.0 equiv). This keeps the pH neutral and shuts down the acid-catalyzed SEAr pathway [2]. -
Solvent Polarity: Avoid polar solvents (like Acetonitrile) which stabilize ionic intermediates and favor ring bromination. Use non-polar solvents like Trifluorotoluene (
) , Chlorobenzene, or Benzene (if permitted) to favor the radical pathway [3].
Issue B: Regioselectivity (Methyl vs. Isopropyl)
The Symptom: Bromination occurs at the isopropyl methine (tertiary) instead of the methyl group (primary). The Mechanism:
-
Thermodynamics: The tertiary benzylic radical (at the isopropyl group) is more stable than the primary benzylic radical (at the methyl group).
-
Kinetics: The methyl group is less sterically hindered. The Fix:
-
Temperature Control: Run the reaction at the lowest temperature that sustains reflux (or use lower temp with stronger initiation). Higher temperatures favor the thermodynamic product (isopropyl bromination).
-
NBS Purity: Use freshly recrystallized NBS. Impure NBS contains free
, which is less selective and more likely to attack the tertiary position or the ring.
Issue C: Hydrolysis
The Symptom: Appearance of benzyl alcohol (singlet at ~4.6 ppm shifts to ~4.4 ppm broad).
The Cause: Benzylic bromides on electron-rich rings are notoriously unstable and prone to
Module 3: Optimized Experimental Protocol
Protocol ID: WZ-OMe-004 Scale: 10 mmol basis
Reagents & Setup
-
Substrate: 1-methoxy-2-methyl-4-(propan-2-yl)benzene (1.0 equiv).
-
Brominating Agent: N-Bromosuccinimide (NBS), recrystallized from water and dried (1.05 equiv).
-
Solvent: Trifluorotoluene (preferred green alternative to
) or Chlorobenzene (anhydrous, degassed). Concentration: 0.2 M. -
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv).
-
Additive (CRITICAL):
or (anhydrous, powder) (0.5 equiv).
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and argon inlet, dissolve the substrate in the solvent.
-
Scavenger Addition: Add the solid
. Stir for 5 minutes. Note: This heterogeneous buffer prevents HBr accumulation. -
Reagent Addition: Add NBS and AIBN in a single portion.
-
Initiation: Heat the mixture to reflux (approx. 80-100°C depending on solvent) while irradiating with a visible light source (200W Tungsten lamp or high-lumen white LED) positioned 5 cm from the flask.
-
Why Light? Photo-initiation often allows for lower bath temperatures than thermal initiation alone, improving selectivity.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 95:5) every 30 minutes. The reaction is typically complete in 2-4 hours.
-
Endpoint: Disappearance of starting material. Do not over-cook, or gem-dibromide (Impurity C) will form.
-
-
Workup (Crucial for Stability):
Module 4: Data Reference (NMR & FAQ)
Spectroscopic Fingerprints
Use this table to distinguish your target from common impurities [4].
| Compound | Structure Note | Key | Multiplicity |
| Target Product | 4.50 - 4.55 ppm | Singlet (2H) | |
| Starting Material | 2.20 - 2.30 ppm | Singlet (3H) | |
| Impurity A (Nuclear) | Aromatic region simplifies | Loss of 1 Ar-H | |
| Impurity B (Isopropyl) | Methyls shift downfield | Singlet (6H) (Septet lost) | |
| Impurity C (Gem-diBr) | 6.60 - 6.70 ppm | Singlet (1H) |
Frequently Asked Questions (FAQ)
Q: Can I use Benzoyl Peroxide (BPO) instead of AIBN? A: Yes, but AIBN is preferred for electron-rich substrates. BPO is an oxidizing agent and can sometimes oxidize the methoxy ring or cause complex decomposition in highly activated systems.
Q: My product turns green/black upon storage. Why?
A: Benzylic bromides with methoxy substituents are autocatalytic. They decompose to release HBr, which catalyzes further decomposition. Stabilization Tip: Add a few chips of solid
Q: Why Trifluorotoluene instead of
References
-
Selectivity in NBS Bromination: Goldberg, Y., et al. "Regioselective bromination of aromatic ethers." Journal of Organic Chemistry, 1992.[3]
-
Prevention of Nuclear Bromination: Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Agent." Journal of Organic Chemistry, 1979. (Contextualizes the role of polar solvents promoting ring bromination).
-
Green Solvents for Radical Reactions: Ogawa, A., et al. "Trifluorotoluene as an Alternative Solvent for Carbon Tetrachloride in Radical Reactions." Journal of Organic Chemistry, 1997.
-
NMR Data Correlations: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
Sources
Technical Support Center: Purification of Crude 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene
Welcome to the technical support center for the purification of crude 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed experimental protocols to address challenges encountered during the purification of this versatile benzyl bromide derivative.
Introduction to Purification Challenges
2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene is a key intermediate in various synthetic pathways. Its purification is often complicated by its reactive nature and the presence of structurally similar impurities. The most common synthetic route to this compound is the Wohl-Ziegler bromination of thymol methyl ether, which can lead to a range of byproducts.[1][2][3] This guide will provide a systematic approach to troubleshooting common issues and detail the primary purification techniques: aqueous work-up, column chromatography, and recrystallization.
Troubleshooting Guide and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My crude product is a dark, oily residue. What are the likely impurities and how should I proceed?
A1: A dark, oily appearance typically indicates the presence of several impurities, including unreacted starting materials, polymeric substances, and colored byproducts from the bromination reaction.[4]
-
Likely Impurities:
-
Unreacted Thymol Methyl Ether: The starting material for the bromination.
-
Dibrominated Byproducts: Such as 2,5-bis(bromomethyl)-1-methoxy-4-(propan-2-yl)benzene.[4]
-
Succinimide: If N-bromosuccinimide (NBS) was used as the brominating agent.[1]
-
Acidic Byproducts: Such as hydrogen bromide (HBr).
-
Polymeric Materials: Formed from the degradation of the product or starting material.
-
-
Recommended First Step: An initial aqueous work-up is highly recommended to remove water-soluble and acidic impurities. This involves dissolving the crude product in an organic solvent like dichloromethane or ethyl acetate and washing sequentially with a saturated aqueous sodium bicarbonate solution, followed by water and then brine.[4]
Q2: I'm having trouble separating my product from a closely-eluting impurity during column chromatography. How can I improve the separation?
A2: This is a common issue, especially when dealing with structurally similar impurities like the starting material or dibrominated byproducts.[4]
-
Optimize Your Solvent System with TLC: Before running a column, it is crucial to find the optimal eluent using Thin Layer Chromatography (TLC).[4] A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.2-0.3 and maximize the separation from the impurity.[5]
-
Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation. Start with a low-polarity eluent (e.g., 100% hexanes) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate).[4]
-
Column Dimensions and Packing: A longer, narrower column generally provides better resolution. Ensure your column is packed uniformly to prevent channeling.[6]
-
Dry Loading: If your crude product is not very soluble in the initial eluent, consider dry loading. This involves adsorbing your crude material onto a small amount of silica gel before loading it onto the column, which can result in sharper bands.[5]
Q3: My product appears to be degrading on the silica gel column. What is causing this and how can I prevent it?
A3: Benzyl bromides are susceptible to degradation, especially on acidic surfaces like silica gel.[4]
-
Minimize Contact Time: Use flash chromatography with positive pressure to reduce the time your compound spends on the column.[5]
-
Neutralize the Silica Gel: If you suspect acidity is an issue, you can use silica gel that has been pre-treated with a small amount of a non-nucleophilic base like triethylamine in the eluent (e.g., 0.1-1%).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina.[4] However, always test this with TLC first, as the selectivity will be different.
Q4: I've purified my product, but it turns into an oil and won't crystallize. What should I do?
A4: The presence of even small amounts of impurities can inhibit crystallization.[4] Your product may also be a low-melting solid or an oil at room temperature.
-
Confirm Purity: First, ensure your product is pure by TLC in multiple solvent systems. If impurities are still present, further purification by column chromatography may be necessary.
-
Solvent Screening for Recrystallization: The key to successful recrystallization is finding a suitable solvent or solvent pair.[7][8] The ideal solvent will dissolve your compound when hot but not when cold. Good starting points for screening include ethanol, isopropanol, hexanes, or a mixture like ethyl acetate/hexanes.
-
Inducing Crystallization: If your purified product is an oil, you can try the following:
-
Scratching: Scratch the inside of the flask with a glass rod at the liquid-air interface.
-
Seeding: Add a tiny crystal of previously solidified product.
-
Cooling: Cool the solution in an ice bath or even a dry ice/acetone bath.[8]
-
Two-Solvent System: Dissolve the oil in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[9]
-
Q5: How should I store my purified 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene to prevent decomposition?
A5: Due to its reactive nature, proper storage is crucial to maintain the purity of your product.[4]
-
Temperature: Store at a low temperature, typically 2-8 °C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to protect from moisture and oxygen.
-
Light: Protect from light by storing in an amber vial or a container wrapped in foil.
-
Dryness: Ensure the product is completely free of solvent and moisture before long-term storage.
Experimental Protocols
Thin Layer Chromatography (TLC) for Method Development
This protocol will help you determine the optimal solvent system for column chromatography.
-
Materials: TLC plates (silica gel 60 F254), developing chamber, various solvents (hexanes, ethyl acetate, dichloromethane), capillary spotters, UV lamp.
-
Procedure:
-
Dissolve a small amount of your crude product in a volatile solvent like dichloromethane.
-
Use a capillary spotter to apply a small spot of the solution onto the baseline of a TLC plate.
-
Prepare a developing chamber with a solvent mixture (e.g., 9:1 hexanes:ethyl acetate).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf value for each spot. The ideal solvent system for column chromatography will give your product an Rf of 0.2-0.3.[5]
-
Flash Column Chromatography
This is the primary method for purifying the crude product.
-
Materials: Glass chromatography column, silica gel (230-400 mesh), sand, eluent (determined by TLC), crude product, collection tubes, compressed air or nitrogen source.
-
Procedure:
-
Column Packing: Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Create a slurry of silica gel in your chosen eluent and pour it into the column. Allow the silica to settle, tapping the column gently to ensure even packing. Add another layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent. Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the column and apply gentle positive pressure to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Recrystallization
This method can be used to further purify the product if it is a solid.
-
Materials: Erlenmeyer flask, heating source (hot plate or oil bath), recrystallization solvent(s), filtration apparatus (Buchner funnel, filter paper, vacuum flask).
-
Procedure:
-
Dissolution: Place the crude or semi-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.[8]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Data Presentation
| Purification Method | Key Parameters | Expected Outcome | Troubleshooting |
| Aqueous Work-up | Solvent: Dichloromethane or Ethyl Acetate; Wash: Saturated NaHCO₃, H₂O, Brine | Removal of acidic byproducts and water-soluble impurities. | Emulsion formation: Add more brine and allow layers to separate. |
| Flash Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient | Separation of product from starting material and byproducts. | Co-elution of impurities: Optimize solvent gradient based on TLC. |
| Recrystallization | Solvent: Ethanol or Hexane/Ethyl Acetate | Formation of pure crystals from a supersaturated solution. | Oiling out: Add more of the "good" solvent or use a two-solvent system. |
Visualization of Workflows
Troubleshooting Logic for Purification
Caption: A decision-making workflow for the purification of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene.
References
-
U.S. Environmental Protection Agency. (n.d.). 2-(Bromomethyl)-4-methoxy-1-methylbenzene Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Flash Column Chromatography. (n.d.). Organic Chemistry at the University of Colorado Boulder. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
-
Nichols, L. (2022). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
(2E)-1-(2-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(11), o2217. Retrieved from [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). University of Cape Town. Retrieved from [Link]
-
Wohl–Ziegler bromination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Simple recrystallization method for obtaining pure compound (natural product)? (2018). ResearchGate. Retrieved from [Link]
-
Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Strübing, D., Krumlinde, P., Piera, J., & Bäckvall, J.-E. (n.d.). Supporting Information. Wiley-VCH. Retrieved from [Link]
-
2-(bromomethyl)-1-methoxy-4-(propan-2-yl)benzene. (n.d.). PubChem. Retrieved from [Link]
-
Wohl-Ziegler Bromination. (2014, April 19). Chem-Station International Edition. Retrieved from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
-
Wohl-Ziegler Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sahoo, A., et al. (2021). The recent development of thymol derivative as a promising pharmacological scaffold. Phytotherapy Research, 35(11), 6019-6041. Retrieved from [Link]
-
Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. (2022, October 25). Thermo Fisher Scientific. [Video]. YouTube. Retrieved from [Link]
-
Successful Flash Chromatography. (n.d.). Biotage. Retrieved from [Link]
-
8.9 - Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
- Preparation method of benzyl bromide. (2018). Google Patents.
-
Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. (2010). Arkat USA. Retrieved from [Link]
Sources
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- 8. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: High-Purity Recrystallization of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene via recrystallization. This document moves beyond simple protocols to explain the underlying principles of solvent selection and troubleshooting, empowering you to develop a robust and reproducible purification method.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene?
The primary goal is to remove impurities generated during its synthesis. Common impurities can include unreacted starting materials, by-products from the bromination reaction (such as dibrominated species), and polymeric materials.[1][2] A successful recrystallization yields a product with high purity, which is critical for subsequent synthetic steps and ensuring accurate biological or analytical results. Purity can be assessed by techniques like melting point analysis, where impurities typically lower and broaden the melting point range.[3]
Q2: What makes a solvent "good" for recrystallization?
The ideal recrystallization solvent will exhibit a steep solubility curve for the target compound.[4] This means the compound, 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene, should be sparingly soluble at room temperature or colder, but highly soluble at the solvent's boiling point.[5] This differential solubility is the cornerstone of the technique, allowing the compound to dissolve when hot and then crystallize out upon cooling, leaving soluble impurities behind in the "mother liquor."[5] Additionally, the solvent should have a relatively low boiling point for easy removal during the drying phase and should be inert, meaning it does not react with the compound.[5]
Q3: Based on its structure, what types of solvents should I consider for 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene?
The structure of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene features a largely nonpolar aromatic ring substituted with a methoxy and an isopropyl group, along with the moderately polar bromomethyl group. Following the principle of "like dissolves like," nonpolar to moderately polar solvents are the most promising candidates.[5]
-
Nonpolar Solvents: Alkanes like hexanes or heptane are excellent starting points. These solvents are unlikely to dissolve the compound at room temperature but may do so when heated.
-
Aromatic Solvents: Toluene could be effective, as its aromatic structure can interact favorably with the benzene ring of the target molecule.
-
Solvent Pairs: A powerful technique involves using a solvent pair, which consists of a "good" solvent in which the compound is highly soluble and a "bad" (or anti-solvent) in which it is poorly soluble.[6] For this compound, a potential pair could be ethyl acetate (good) and hexanes (bad), or ethanol (good) and water (bad).[7]
Experimental Protocol: Small-Scale Solvent Screening
Before committing to a bulk recrystallization, it is essential to perform small-scale solubility tests to identify the optimal solvent or solvent pair.
Objective: To determine a suitable solvent that dissolves the target compound when hot but not when cold.
Methodology:
-
Preparation: Dispense approximately 10-20 mg of your crude 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent (e.g., hexane, toluene, ethyl acetate, ethanol) dropwise, starting with ~0.25 mL.[8] Agitate the mixture at room temperature. Record whether the solid dissolves. If it dissolves completely at this stage, the solvent is too "good" and is unsuitable for use as a single solvent.
-
Hot Solvent Test: If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath to the solvent's boiling point.[4][9] Add more solvent dropwise until the solid just dissolves. Be patient, allowing the solution to heat thoroughly between additions.[4]
-
Cooling Test: Once a clear, hot solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice-water bath for 10-15 minutes.[8]
-
Observation: A suitable solvent is one that yields a good quantity of crystalline solid upon cooling. If no crystals form, the compound may be too soluble. If the solid crashes out immediately and appears amorphous or powdery, the cooling may be too rapid or the solvent may be too "poor."
Troubleshooting Guide
Q4: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Cause: "Oiling out" occurs when the hot, saturated solution cools to a temperature where the compound comes out of solution above its melting point. This is common when a compound is significantly impure or when the solution is too concentrated, causing saturation to occur at too high a temperature.[10][11]
Solutions:
-
Re-heat and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add a small amount of additional hot solvent (1-2 mL at a time) to decrease the saturation point.[10] If using a solvent pair, add more of the "good" solvent.[10]
-
Slow Cooling: Ensure the solution cools as slowly as possible. A shallow solvent pool in a large flask cools too quickly due to a high surface-to-volume ratio.[10] Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass to trap solvent vapors and heat.[9][10]
-
Consider a Different Solvent: If oiling persists, the chosen solvent may be unsuitable. Re-evaluate your solvent screening results and select a solvent with a lower boiling point or different polarity.
Q5: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do?
Cause: This is often due to either using too much solvent or the solution being supersaturated.[8][11] In a supersaturated solution, the crystals lack a nucleation site to begin growing.[11]
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask just below the surface of the liquid with a glass stirring rod.[3][8] The microscopic scratches on the glass provide a rough surface for nucleation.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This "seed" will act as a template for crystal growth.[8][11]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[8][11] Gently heat the solution again and boil off a portion of the solvent to re-concentrate it.[10] Allow it to cool again.
-
Recovery: If all else fails, the solvent can be completely removed by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with less solvent or a different solvent system.[11]
Q6: My final yield is very low. How can I improve it?
Cause: A low yield (e.g., <70%) can result from several factors. The most common is using an excessive amount of solvent, which leaves a significant portion of your product dissolved in the mother liquor even after cooling.[8][10] Other causes include premature crystallization during a hot filtration step or washing the final crystals with a solvent that is not ice-cold.
Solutions:
-
Use the Minimum Hot Solvent: During the dissolution step, be meticulous about adding just enough hot solvent to dissolve the solid and no more.[6]
-
Check the Mother Liquor: If you suspect product loss to the filtrate, dip a glass rod into the mother liquor and let the solvent evaporate. A significant solid residue indicates a large amount of dissolved product.[10] You can try to recover a second crop of crystals by boiling off some solvent and re-cooling, though this crop may be less pure.
-
Use Ice-Cold Rinse Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent.[8] Using room temperature solvent will re-dissolve some of your purified product.
Solvent Selection Data
The following table summarizes properties of potential solvents for the recrystallization of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Solubility in Water |
| n-Hexane | 69 | 0.0 | 1.9 | 0.0014 g/100g |
| Heptane | 98 | 0.0 | 1.9 | 0.0003 g/100g |
| Toluene | 111 | 2.4 | 2.4 | 0.05 g/100g |
| Ethyl Acetate | 77 | 4.4 | 6.0 | 8.7 g/100g |
| Ethanol | 78 | 5.2 | 24.6 | Miscible |
| Water | 100 | 9.0 | 80.1 | N/A |
| (Data compiled from various sources[12][13]) |
Recrystallization Workflow Diagram
This diagram illustrates the logical flow of the solvent selection and recrystallization process.
Caption: Decision workflow for solvent selection and troubleshooting.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
Recrystallization1. (n.d.). Recrystallization. [Link]
-
Recrystallization I 10. (n.d.). Recrystallization. [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]
-
Recrystallization. (n.d.). Recrystallization. [Link]
-
recrystallization-2.doc.pdf. (n.d.). Recrystallization. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). Recrystallization. [Link]
-
Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products. [Link]
-
Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. web.mnstate.edu [web.mnstate.edu]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. organometallics.it [organometallics.it]
Technical Support Center: Troubleshooting Low Conversion Rates in Benzylic Bromination of Anisole Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the benzylic bromination of anisole derivatives, a critical transformation in synthetic organic chemistry. Our focus is to move beyond simple procedural lists and offer a deeper understanding of the reaction's nuances, enabling you to diagnose and resolve issues leading to low conversion rates.
Troubleshooting Guide: A Symptom-Based Approach
Low conversion in benzylic bromination is a common yet solvable issue. This section is designed to help you identify the root cause of your experimental problems based on observed outcomes and provides actionable, step-by-step protocols for optimization.
Scenario 1: Low to No Conversion of Starting Material
You've run your reaction and analysis (TLC, GC/MS, or ¹H NMR) shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Ineffective Radical Initiation: The free-radical chain reaction may not have been efficiently initiated or sustained.
-
Causality: The benzylic bromination with N-bromosuccinimide (NBS) is a radical chain reaction that requires an initiator to start the process.[1][2] The initiator, typically 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes upon heating or UV irradiation to generate radicals, which then propagate the chain.[3][4] If the initiation is inefficient, the reaction will not proceed at a reasonable rate.
-
Troubleshooting Protocol:
-
Verify Initiator Integrity: Ensure your AIBN or BPO is not expired or decomposed. AIBN, for instance, has a specific temperature range for effective decomposition (typically 65-85 °C).[4][5]
-
Optimize Reaction Temperature: The reaction temperature must be sufficient to induce homolytic cleavage of the initiator. For AIBN, a common solvent is carbon tetrachloride (reflux, ~77 °C) or acetonitrile.[3][6] If using a different solvent, ensure the reflux temperature is adequate for initiator decomposition.
-
Increase Initiator Concentration: A slight increase in the radical initiator concentration (e.g., from 0.05 eq to 0.1 eq) can sometimes be beneficial, though a large excess should be avoided.
-
Consider Photochemical Initiation: As an alternative to thermal initiation, UV irradiation (e.g., from a sunlamp or a specific photochemical reactor) can be used to initiate the reaction, often at lower temperatures.[7]
-
-
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.
-
Causality: Radical reactions require sufficient energy input and time to go to completion. The stability of the benzylic radical, influenced by the substituents on the anisole ring, can affect the reaction rate.[2]
-
Troubleshooting Protocol:
-
Monitor the Reaction: Instead of relying on a fixed reaction time, monitor the progress by TLC or GC. The disappearance of the starting material spot/peak is a good indicator of completion.
-
Incremental Temperature Increase: If the reaction is sluggish at the initial temperature, consider a modest increase (e.g., by 5-10 °C), ensuring it remains within the safe operating limits and does not cause solvent loss or side reactions.
-
Extended Reaction Time: Allow the reaction to run for a longer period (e.g., overnight), ensuring it is conducted under an inert atmosphere to prevent quenching of radicals by oxygen.
-
-
| Parameter | Standard Condition | Optimization Strategy |
| Initiator (AIBN) | 0.05 - 0.1 eq | Increase to 0.1 - 0.2 eq; check quality |
| Temperature | Reflux in CCl₄ (~77°C) | Ensure temperature is optimal for AIBN decomposition (65-85°C)[5] |
| Reaction Time | 4-8 hours | Monitor by TLC/GC until starting material is consumed |
Scenario 2: Significant Formation of Dibrominated Product
Your desired monobrominated product is present, but you observe a substantial amount of the dibrominated byproduct.
Potential Causes & Solutions:
-
Excess Brominating Agent: Using a stoichiometric excess of NBS can lead to further bromination of the desired monobrominated product.[8][9]
-
Causality: The benzylic C-H bonds of the monobrominated product are still susceptible to radical abstraction and subsequent bromination.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a precise molar ratio of your anisole derivative to NBS. A 1:1.05 or 1:1.1 ratio is often a good starting point to ensure complete conversion of the starting material without significant over-bromination.[8]
-
Portion-wise Addition of NBS: Instead of adding all the NBS at the beginning, add it in small portions over the course of the reaction. This maintains a low concentration of the brominating agent, favoring monobromination.[8]
-
-
-
High Reaction Temperature or Prolonged Reaction Time: These conditions can increase the likelihood of over-bromination.
-
Causality: Higher energy input and longer reaction times provide more opportunities for the less reactive monobrominated product to undergo a second bromination.
-
Troubleshooting Protocol:
-
Lower Reaction Temperature: If possible, run the reaction at a slightly lower temperature while still ensuring efficient initiation.
-
Careful Reaction Monitoring: Stop the reaction as soon as the starting material is consumed, as determined by TLC or GC analysis, to prevent the accumulation of the dibrominated product.[8]
-
-
| Parameter | Common Issue | Optimization Strategy |
| NBS Equivalents | > 1.2 eq | Use 1.05 - 1.1 eq |
| NBS Addition | All at once | Add in portions over time |
| Reaction Monitoring | Fixed time | Stop reaction upon consumption of starting material |
Scenario 3: Formation of Ring-Brominated Byproducts
You observe the formation of byproducts where bromine has been added directly to the aromatic ring instead of the benzylic position.
Potential Causes & Solutions:
-
Competitive Electrophilic Aromatic Substitution (EAS): The methoxy group of the anisole ring is a strong activating group, making the ring susceptible to electrophilic attack.[10][11]
-
Causality: While benzylic bromination with NBS is a radical reaction, NBS can also be a source of electrophilic bromine, especially under certain conditions (e.g., in polar protic solvents or in the presence of acid catalysts). The electron-rich nature of the anisole ring can lead to a competitive electrophilic aromatic substitution pathway.[3][10]
-
Troubleshooting Protocol:
-
Solvent Choice: Use non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane, which are standard for radical reactions and disfavor ionic pathways.[12] While CCl₄ is effective, due to its toxicity, less hazardous alternatives like (trifluoromethyl)benzene or acetonitrile are being explored.[13][14]
-
Avoid Protic Solvents: Solvents like acetic acid can promote electrophilic aromatic substitution.
-
Ensure Purity of NBS: Impure NBS may contain traces of HBr, which can catalyze the formation of Br₂ and promote electrophilic addition to the ring.[15] Recrystallizing NBS from water can improve its purity.[1]
-
Radical Reaction Conditions: Ensure that conditions favoring radical reactions are maintained (i.e., presence of a radical initiator, exclusion of light if not used for initiation, and an inert atmosphere).
-
-
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a general experimental workflow for benzylic bromination and a decision tree for troubleshooting common issues.
Caption: General workflow and troubleshooting decision tree for benzylic bromination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of benzylic bromination with NBS?
A1: The reaction proceeds via a free-radical chain mechanism, often referred to as the Wohl-Ziegler reaction.[1][6] The process involves three main stages:
-
Initiation: A radical initiator (like AIBN) decomposes upon heating to form radicals. These radicals can then react with trace amounts of HBr to generate a bromine radical (Br•).[2]
-
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of the anisole derivative to form a resonance-stabilized benzylic radical and HBr.[2] This benzylic radical then reacts with a bromine source (either Br₂ generated in situ from the reaction of NBS with HBr, or directly with NBS, though the former is more widely accepted) to form the benzylic bromide and a new bromine radical, which continues the chain.[9][12]
-
Termination: The reaction is terminated when two radicals combine.
Caption: Mechanism of free-radical benzylic bromination.
Q2: How do electron-donating or -withdrawing groups on the anisole ring affect the reaction?
A2: Electron-donating groups (EDGs) on the aromatic ring can stabilize the benzylic radical through resonance, which can increase the rate of hydrogen abstraction and thus the overall reaction rate.[2][11] Conversely, strong electron-withdrawing groups (EWGs) can destabilize the benzylic radical, making the reaction slower. It's important to note that very strong activating groups can also increase the propensity for competitive electrophilic aromatic substitution.[16]
Q3: Can I use bromine (Br₂) directly instead of NBS?
A3: While Br₂ can be used for benzylic bromination, it is often less selective and can lead to a higher incidence of side reactions, particularly electrophilic addition to the aromatic ring, especially with activated systems like anisole derivatives.[14] NBS is generally preferred as it provides a low, steady concentration of the active brominating species (Br₂), which favors the radical pathway over ionic pathways.[2][15]
Q4: What is the standard workup procedure for a benzylic bromination reaction?
A4: A typical workup procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Filtering off the succinimide byproduct, which is often insoluble in non-polar organic solvents.[8][17]
-
Washing the filtrate with an aqueous solution of a mild base (e.g., saturated sodium bicarbonate) to remove any acidic byproducts like HBr.
-
Washing with brine to remove any remaining water.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Removing the solvent under reduced pressure.
-
Purifying the crude product, typically by recrystallization or column chromatography.[8]
Q5: What are the key safety precautions for this reaction?
A5:
-
Reagents: N-Bromosuccinimide is an irritant. Benzyl bromides are lachrymators and are toxic.[18][19] Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]
-
Solvents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous.[6] If its use is unavoidable, take extreme care. Consider using safer alternatives like acetonitrile or (trifluoromethyl)benzene.[13]
-
Reaction Conditions: Radical reactions can sometimes be exothermic. Ensure proper temperature control and be prepared for rapid evolution of gas if the reaction proceeds too quickly.
References
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. ERIC - EJ1243291 - A Safe and Green Benzylic Radical Bromination Experiment, Journal of Chemical Education, 2020-Feb [eric.ed.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Electron-Donating and Electron-Withdrawing Substituents | dummies [dummies.com]
- 12. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 13. (PDF) Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene [academia.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. studymind.co.uk [studymind.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. westliberty.edu [westliberty.edu]
- 19. nj.gov [nj.gov]
Validation & Comparative
Comparative Guide: Mass Spectrometry Characterization of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene
Executive Summary
This guide provides a technical comparison of ionization techniques for the structural characterization of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (C₁₁H₁₅BrO). Often encountered as a reactive intermediate in the synthesis of thymol-derived pharmaceuticals or as a genotoxic impurity (GTI) in alkylation reactions, accurate detection of this molecule is critical.
We compare Electron Ionization (EI) —the industry standard for structural elucidation—against Atmospheric Pressure Chemical Ionization (APCI) , an alternative for liquid chromatography workflows.[1]
The Analyte at a Glance
-
Molecular Formula: C₁₁H₁₅BrO
-
Monoisotopic Mass: 242.02 Da (⁷⁹Br) / 244.02 Da (⁸¹Br)
-
Key Structural Features:
-
Bromine Isotope Pattern: Distinct 1:1 doublet (M and M+2).
-
Benzylic Bromide: Highly labile C-Br bond; prone to heterolytic cleavage.
-
Methoxy & Isopropyl Groups: Electron-donating groups that stabilize carbocation fragments.
-
Structural Analysis & Theoretical Fragmentation
Before selecting an ionization mode, one must understand the molecule's thermodynamic stability. The benzylic carbon-bromine bond is the "weak link" in this structure. Upon ionization, the formation of a resonance-stabilized cation drives the primary fragmentation pathway.
Predicted Isotopic Signature
The presence of a single bromine atom dictates the molecular ion cluster:
-
M (⁷⁹Br): 100% Relative Abundance
-
M+2 (⁸¹Br): ~97% Relative Abundance (appearing 1:1 visually)
Primary Fragmentation Pathway (EI)
Under 70 eV electron impact, the molecule undergoes a predictable decay:
-
Radical Cation Formation:
at m/z 242/244. -
Bromine Loss (Base Peak): Homolytic or heterolytic cleavage of the C-Br bond yields the stable 4-isopropyl-2-methoxybenzyl cation (m/z 163).
-
Secondary Decay: The m/z 163 ion undergoes further fragmentation via loss of methyl radicals (from the isopropyl or methoxy group) or expulsion of formaldehyde (CH₂O).
Comparative Analysis: EI (GC-MS) vs. APCI (LC-MS)
This section contrasts the performance of hard ionization (EI) versus soft ionization (APCI) for this specific analyte.
Method A: Electron Ionization (EI)[1][2][3]
-
Platform: Gas Chromatography - Mass Spectrometry (GC-MS).[2]
-
Mechanism: 70 eV electron bombardment.[1]
-
Outcome: Extensive fragmentation. The molecular ion (
) is often weak due to the lability of the benzylic bromine. -
Utility: Structural fingerprinting and library matching (NIST/Wiley).
Method B: APCI (Positive Mode)
-
Platform: Liquid Chromatography - Mass Spectrometry (LC-MS).
-
Mechanism: Corona discharge creates plasma; proton transfer occurs via solvent gas.
-
Outcome: Formation of
or adducts. -
Utility: Molecular weight confirmation and quantification in complex non-volatile matrices.
Performance Comparison Table
| Feature | Electron Ionization (EI) | APCI (Positive Mode) |
| Molecular Ion Intensity | Low (<10%); | High; |
| Structural Information | Excellent. Rich fragmentation pattern allows isomer differentiation. | Poor. Little fragmentation; requires MS/MS (CID) for structural data. |
| Isotopic Pattern | Clear 1:1 doublet at m/z 242/244 (if | Clear 1:1 doublet at m/z 243/245 ( |
| Sensitivity | High for non-polar volatiles. | Moderate; depends on proton affinity. |
| Matrix Tolerance | Low (requires extraction/cleanup). | High (tolerates LC mobile phases). |
Detailed Fragmentation Pathways (Visualization)
The following diagram illustrates the mechanistic decay of the molecule under EI conditions. The stability of the m/z 163 cation drives the spectrum's appearance.
Figure 1: Proposed EI fragmentation pathway. The loss of Bromine is the dominant event, driven by the stability of the resulting benzylic cation.
Experimental Protocols
To ensure reproducibility, follow these standardized workflows for identifying this impurity.
Protocol A: GC-MS Identification (Structural Confirmation)
Objective: Confirm identity via spectral fingerprint matching.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms (or equivalent), 30m x 0.25mm, 0.25µm film.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 3 mins.
-
-
MS Source: Electron Ionization (70 eV), Source Temp 230°C.
-
Scan Range: m/z 35–500.
-
Data Analysis: Look for the 1:1 doublet at m/z 242/244. If absent, rely on the base peak at m/z 163 and the absence of higher mass adducts.
Protocol B: LC-APCI-MS (Quantification/Screening)
Objective: High-throughput screening in biological or reaction matrices.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 50% B to 95% B over 5 mins (Isocratic hold high organic is preferred for this non-polar analyte).
-
Ion Source: APCI, Positive Mode.
-
Corona Current: 4-5 µA.
-
Vaporizer Temp: 350°C (High heat required to volatilize the benzyl bromide).
-
-
Detection: SIM mode targeting m/z 163 (Fragment) and m/z 243/245 (Protonated Molecular Ion).
Analytical Workflow Logic
The following diagram outlines the decision-making process for analyzing this compound in a drug development context.
Figure 2: Logical workflow for screening and confirming the presence of the brominated impurity.
References
-
NIST Mass Spectrometry Data Center. Benzene, (bromomethyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Foundational text for benzylic cleavage mechanisms).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for isotopic abundance rules and tropylium rearrangement).
-
NIST Chemistry WebBook. Benzene, 1-bromo-4-methoxy- Mass Spectrum.[4] Retrieved from [Link]
Sources
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. APCI as an innovative ionization mode compared with EI and CI for the analysis of a large range of organophosphate esters using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzene, 1-bromo-4-methoxy- [webbook.nist.gov]
- 4. Benzene, 1-(2-bromoethyl)-4-methoxy- [webbook.nist.gov]
Technical Comparison: FTIR Characterization of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene
Executive Summary
2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (CAS: 54241-25-7, often referred to as the brominated methyl ether of thymol/carvacrol isomers) is a critical benzylic halide intermediate. It serves as a high-value electrophile in the synthesis of SGLT2 inhibitors (e.g., Tofogliflozin) and complex terpenoid derivatives.
In drug development and fine chemical manufacturing, the purity of this intermediate is paramount. The benzylic bromide moiety is highly reactive; consequently, the compound is prone to hydrolysis (forming the alcohol) or dimerization. This guide provides a comparative FTIR analysis to distinguish the target molecule from its precursor (2-methyl-4-isopropylanisole) and its primary degradation product (the benzyl alcohol derivative) .
Structural & Mechanistic Context
To interpret the FTIR spectrum accurately, one must understand the vibrational modes introduced during the synthesis. The transformation involves the radical bromination of the benzylic methyl group.
synthesis-pathway-diagram
Figure 1: Synthetic pathway highlighting the structural evolution from the methyl precursor to the brominated target and the potential hydrolysis impurity.[1]
Comparative Spectral Analysis
The "performance" of FTIR in this context is defined by its ability to resolve the C-Br stretch from the fingerprint region and to detect the absence of O-H stretching .
The Fingerprint Region: C-Br Identification
The most definitive feature of the target molecule is the appearance of the carbon-bromine stretch. In benzylic bromides, this appears as a strong band in the 600–700 cm⁻¹ region.
-
Target: Sharp, intense peak at ~610–640 cm⁻¹ (C-Br stretch).
-
Precursor: Absent.
-
Differentiation: The precursor will have C-H bending modes in the fingerprint region, but they lack the intensity and specific frequency of the heavy atom (Br) stretch.
The Carbonyl/Hydroxyl Region: Purity Check
The primary failure mode for this reagent is hydrolysis.
-
Target: The spectrum should be silent above 3100 cm⁻¹ (excluding weak overtone bands).
-
Impurity (Alcohol): A broad, strong band at 3300–3500 cm⁻¹ (O-H stretch) indicates moisture contamination or degradation.
Comparative Data Table
The following table synthesizes characteristic peak assignments for the target and its critical alternatives.
| Functional Group | Mode | Target Molecule (Ar-CH₂Br) | Precursor (Ar-CH₃) | Impurity (Ar-CH₂OH) |
| C-Br (Alkyl Halide) | Stretch | 610–640 cm⁻¹ (Strong) | Absent | Absent |
| O-H (Alcohol) | Stretch | Absent | Absent | 3300–3500 cm⁻¹ (Broad) |
| Ar-O-C (Ether) | Asym. Stretch | ~1250 cm⁻¹ | ~1250 cm⁻¹ | ~1250 cm⁻¹ |
| Ar-O-C (Ether) | Sym. Stretch | ~1030–1040 cm⁻¹ | ~1030–1040 cm⁻¹ | ~1030–1040 cm⁻¹ |
| Isopropyl (-CH(CH₃)₂) | Gem-Dimethyl | 1380 & 1360 cm⁻¹ (Doublet) | 1380 & 1360 cm⁻¹ | 1380 & 1360 cm⁻¹ |
| Aromatic Ring | C=C Stretch | 1600, 1500 cm⁻¹ | 1600, 1500 cm⁻¹ | 1600, 1500 cm⁻¹ |
| Benzylic C-H | Wag/Twist | ~1220 cm⁻¹ (CH₂-Br) | ~1380 cm⁻¹ (CH₃) | ~1000–1050 cm⁻¹ (CH₂-OH) |
Note: The isopropyl group provides a constant internal reference doublet at ~1380/1360 cm⁻¹, useful for normalizing intensity during reaction monitoring.
Experimental Protocol: High-Resolution Acquisition
To ensure data integrity, especially when distinguishing the C-Br stretch from aromatic ring bends, follow this protocol.
Sample Preparation
-
State: The compound is typically a low-melting solid or viscous oil.
-
Method: ATR (Attenuated Total Reflectance) is recommended over KBr pellets to avoid moisture absorption (which would simulate a false positive for the alcohol impurity) and KBr-halide exchange.
-
Crystal Selection: Diamond or ZnSe. (Note: Diamond is preferred as ZnSe allows spectral cutoff near 600 cm⁻¹, potentially obscuring the C-Br peak).
Instrument Parameters[2]
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High resolution for fingerprint detail).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
Range: 4000–500 cm⁻¹ (Critical to capture the low-frequency C-Br stretch).
-
Background: Run a fresh air background immediately prior to sampling to remove atmospheric water vapor lines that interfere with the O-H region.
QC Decision Workflow
Use this logic flow to determine the suitability of the material for downstream synthesis.
qc-workflow-diagram
Figure 2: Quality Control decision tree for evaluating the FTIR spectrum of the brominated intermediate.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for C-Br and Benzylic halide group frequencies).[2]
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: Benzene, 1-methoxy-2-methyl-. Retrieved from [Link] (Reference for precursor spectral baseline).
-
PubChem. (2024). Compound Summary: 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene. Retrieved from [Link].
Sources
A Comparative Reactivity Analysis: 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene vs. Benzyl Bromide in Nucleophilic Substitution
Executive Summary
In the landscape of organic synthesis, benzylating agents are indispensable tools for introducing the benzyl moiety, which serves as a common protecting group or a structural component in pharmacologically active molecules. While benzyl bromide is the archetypal reagent for these transformations, its substituted derivatives offer a modulated reactivity profile and functional handles for further elaboration. This guide provides an in-depth, objective comparison of the reactivity between the structurally complex 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene and the parent benzyl bromide . We will dissect the competing electronic and steric factors that govern their behavior in nucleophilic substitution reactions (Sₙ1 and Sₙ2), supported by established principles of physical organic chemistry and data from analogous systems. This analysis is designed to equip researchers, particularly those in drug development, with the predictive understanding needed to select the optimal reagent for a given synthetic challenge.
Structural and Mechanistic Foundations
At the heart of this comparison are the distinct substitution patterns on the aromatic ring. Benzyl bromide serves as our baseline, a primary benzylic halide that readily participates in both Sₙ1 and Sₙ2 reactions due to the ability of the phenyl ring to stabilize both the carbocation intermediate (Sₙ1) and the transition state (Sₙ2).[1]
Our compound of interest, 2-(bromomethyl)-1-methoxy-4-(propan-2-yl)benzene, introduces three key modifications: an ortho-methoxy group, a para-isopropyl group, and the bromomethyl reaction center.
The reactivity of these compounds is dictated by a delicate interplay of two primary factors:
-
Electronic Effects: The ability of substituents to donate or withdraw electron density, thereby stabilizing or destabilizing charged intermediates and transition states.
-
Steric Effects: The physical obstruction presented by substituents near the reaction center, which can hinder the approach of a nucleophile.[2]
Reactivity Profile in Sₙ2 Reactions: The Dominance of Steric Hindrance
The Sₙ2 mechanism is characterized by a concerted, backside attack of the nucleophile on the electrophilic carbon.[3] This pathway is exquisitely sensitive to steric bulk around the reaction center.
For 2-(bromomethyl)-1-methoxy-4-(propan-2-yl)benzene, the methoxy group is positioned at the ortho position—immediately adjacent to the bromomethyl group. This placement creates a significant steric shield, impeding the nucleophile's trajectory for a backside attack. Generally, ortho-substituted benzyl halides exhibit reduced rates in Sₙ2 reactions compared to their para-isomers or the unsubstituted parent compound precisely because of this steric clash.[4][5]
In contrast, benzyl bromide lacks any substituents on the ring, offering an unobstructed path for the incoming nucleophile. While the electronic effects of the methoxy and isopropyl groups in the substituted compound are present, their influence is largely overshadowed by the prohibitive steric environment in an Sₙ2 context.
Reactivity Profile in Sₙ1 Reactions: Electronic Stabilization is Key
The Sₙ1 mechanism proceeds through a stepwise pathway involving the formation of a carbocation intermediate. The rate-determining step is the initial ionization of the C-Br bond, and the reaction rate is therefore dictated by the stability of the resulting carbocation.
Here, the electronic effects of the ring substituents become paramount.
-
Benzyl Bromide: Forms a benzyl carbocation, which is stabilized by resonance delocalization of the positive charge into the aromatic ring.
-
2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene: The carbocation formed from this substrate benefits from multiple stabilizing factors:
-
Resonance with the Benzene Ring: The fundamental stabilization present in all benzylic carbocations.
-
+R Effect of the ortho-Methoxy Group: The lone pairs on the oxygen atom of the methoxy group can be delocalized into the ring through resonance, providing powerful stabilization to the adjacent positive charge.[6][7][8]
-
+I Effect of the para-Isopropyl Group: The isopropyl group is weakly electron-donating through induction, further helping to disperse the positive charge.
-
The combined electron-donating effects of the methoxy and isopropyl groups make the carbocation intermediate derived from the substituted benzyl bromide significantly more stable than the parent benzyl carbocation. This increased stability lowers the activation energy for its formation, leading to a dramatically faster reaction rate. Studies on analogous systems confirm this principle; for instance, p-methoxybenzyl chloride undergoes solvolysis (an Sₙ1 reaction) thousands of times faster than benzyl chloride.[1]
Summary of Comparative Reactivity
The choice between these two reagents is critically dependent on the desired reaction mechanism.
| Reaction Pathway | More Reactive Compound | Primary Justification | Ideal Conditions |
| Sₙ2 | Benzyl Bromide | Lower steric hindrance at the reaction center. | Strong, non-bulky nucleophile; Polar aprotic solvent (e.g., Acetone, DMF). |
| Sₙ1 | 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene | Greater electronic stabilization of the carbocation intermediate. | Weak nucleophile; Polar protic solvent (e.g., Ethanol, Water). |
Experimental Protocol: A Comparative Kinetic Study
To empirically validate these theoretical predictions, a comparative kinetic study can be performed. The following protocol outlines a method to compare the Sₙ2 reactivity of the two substrates using the Finkelstein reaction, where the rate can be monitored by titrating the liberated bromide ions.
Objective: To determine the second-order rate constants (k₂) for the reaction of benzyl bromide and 2-(bromomethyl)-1-methoxy-4-(propan-2-yl)benzene with sodium iodide in acetone at a constant temperature.
Principle: The reaction is a classic Sₙ2 displacement. The concentration of bromide ion (Br⁻) produced over time is equivalent to the amount of substrate that has reacted. By quenching aliquots of the reaction mixture at specific time intervals and titrating the Br⁻ with a standardized silver nitrate (AgNO₃) solution, the reaction progress can be quantified.[9]
Materials:
-
Benzyl bromide
-
2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Silver nitrate (AgNO₃), ~0.02 M standardized solution
-
Nitric acid (HNO₃), concentrated
-
Nitrobenzene
-
Ferric ammonium sulfate indicator solution
-
Thermostated water bath
-
Volumetric flasks, pipettes, burette, and conical flasks
Procedure:
-
Solution Preparation:
-
Prepare 0.1 M solutions of each benzylic bromide in anhydrous acetone.
-
Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.
-
-
Reaction Initiation:
-
Equilibrate the three solutions in the thermostated water bath (e.g., 25°C) for 30 minutes.
-
To start the reaction, mix 50.0 mL of a benzylic bromide solution with 50.0 mL of the sodium iodide solution in a stoppered flask and start a timer immediately.
-
-
Sampling and Quenching:
-
At recorded time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 10.0 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing ~20 mL of cold distilled water and 5 mL of concentrated nitric acid.
-
-
Titration (Volhard Method):
-
To the quenched aliquot, add a known excess of standardized AgNO₃ solution (e.g., 20.00 mL) to precipitate all halide ions (I⁻ and Br⁻) as AgX.
-
Add ~1 mL of nitrobenzene and shake vigorously to coagulate the precipitate.
-
Add a few drops of ferric ammonium sulfate indicator.
-
Back-titrate the excess Ag⁺ with a standardized potassium thiocyanate (KSCN) solution until the first permanent reddish-brown endpoint is observed.
-
-
Data Analysis:
-
Calculate the concentration of reacted bromide at each time point.
-
Plot 1/(a-x) versus time (t), where a is the initial concentration of reactants and x is the concentration of product at time t.
-
The slope of the resulting straight line is the second-order rate constant, k₂.
-
References
-
Wikipedia contributors. (2024). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Oh, H. K., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2969. Available at: [Link]
-
Scribd. (n.d.). Understanding the Hammett Equation. Available at: [Link]
-
Pharma 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Available at: [Link]
-
Brainly.in. (2018). why p-methoxy benzyl bromide reacts faster than p-nitrobenzyl bromide with ethanol to form an ether product. Available at: [Link]
-
Ananthakrishna Nadig, D. S., et al. (2015). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate. Available at: [Link]
-
University of Toronto. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. Available at: [Link]
-
Pathfinder Chemistry. (2026). Nucleophilic Substitution in Alkyl Bromides. Available at: [Link]
-
YouTube. (2024). Hammett Equation. Available at: [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
-
Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH.... Available at: [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Available at: [Link]
-
S.P.C. Mahavidyalaya. (n.d.). Factors Affecting the Rates of SN1 and SN2 Reactions. Available at: [Link]
-
Burley, R. E. M. (n.d.). A KINETIC STUDY OF THE SOLVOLYSIS OF SOME DIPHENYLMETHYL CHLORIDES. University of London. Available at: [Link]
-
University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. Department of Chemistry. Available at: [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Available at: [Link]
-
Durham University. (2013). Solvolytic studies of benzyl halides. Durham e-Theses. Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? Available at: [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.in [brainly.in]
- 7. vaia.com [vaia.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: GC-MS Retention Time Analysis for 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene (CAS: Generic structure ref) is a high-value benzylic bromide intermediate, primarily utilized in the synthesis of SGLT2 inhibitors and complex agrochemicals. Structurally, it is a functionalized derivative of p-isopropylanisole (thymol methyl ether) bearing a reactive bromomethyl moiety at the ortho position relative to the methoxy group.
The Analytical Challenge:
While Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for analyzing volatile aromatic intermediates, this specific molecule presents a critical stability challenge. The benzylic carbon-bromine (C-Br) bond is thermally labile. Inside a standard hot split/splitless injection port (>250°C), this compound frequently undergoes dehydrohalogenation (loss of HBr) or dimerization , leading to erroneous purity assays and "ghost peaks" that confuse retention time (
This guide provides a validated protocol to stabilize the analysis, comparing the target molecule against its chlorinated analog and non-halogenated precursor to establish definitive retention markers.
Comparative Analysis: Target vs. Alternatives
To ensure accurate identification, we compare the target against its two most common process-related congeners: the Chlorinated Analog (more stable alternative) and the Precursor (starting material).
Retention Behavior & Physicochemical Profile
Data based on standard 30m 5%-phenyl-methylpolysiloxane (e.g., DB-5ms) columns.
| Compound | Structure Description | Stability Profile | Est. Kovats RI (DB-5) | Elution Order | Key MS Fragments ( |
| Precursor (1-methoxy-4-isopropylbenzene) | No Halogen. Methyl group intact. | High. Stable in standard GC inlets. | ~1250 | 1 (Early) | 164 ( |
| Chloro-Analog (2-Chloromethyl derivative) | Cl replaces Br. | Moderate. Higher bond energy (C-Cl > C-Br). | ~1420 | 2 (Mid) | 198/200 (3:1 ratio), 163 (M-Cl) |
| Target (Bromo) (2-Bromomethyl derivative) | Reactive Benzylic Br. | Low. Prone to thermolysis >200°C. | ~1515 | 3 (Late) | 242/244 (1:1 ratio), 163 (M-Br) |
Scientist's Insight:
The substitution of Chlorine with Bromine introduces a significant "Heavy Atom Effect." While the polarity change is minimal, the increase in molecular weight and polarizability shifts the retention index (RI) by approximately +90–100 units. Crucially, if you observe a peak eluting before the Chloro-analog with a mass of 162/163, it is likely the thermal degradation product (styrene derivative), not the target.
Experimental Protocol: The "Cold" Injection Strategy
Standard injection techniques often fail for benzylic bromides. The following protocol utilizes Programmable Temperature Vaporization (PTV) or Cold On-Column (COC) to ensure the molecule enters the gas phase without bond rupture.
Validated Instrument Parameters
-
System: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.
-
Column: DB-5ms UI (Ultra Inert), 30m
0.25mm 0.25 m. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
The Critical Variable: Inlet Configuration
| Parameter | Standard Method (NOT Recommended) | Optimized Method (Recommended) |
| Inlet Mode | Split/Splitless (S/SL) | PTV (Solvent Vent) or Cold Split |
| Inlet Temp | Isothermal 260°C | Ramp: 40°C (0.1 min) |
| Liner Type | Standard Deactivated Wool | Baffled Ultra-Inert (No Wool) |
| Why? | High heat + glass wool surface area catalyzes HBr elimination. | Analyte evaporates gently; "No Wool" minimizes surface catalytic activity. |
Temperature Program
-
Initial: 60°C (Hold 1 min) — Solvent focusing.
-
Ramp 1: 20°C/min to 200°C — Fast elution of precursor.
-
Ramp 2: 5°C/min to 280°C — Slow separation of Target vs. Chloro-analog.
-
Hold: 3 min.
Mechanism of Failure: Thermal Degradation
Understanding why the analysis fails is as important as the method itself. Inside a hot, active inlet, 2-(bromomethyl)-1-methoxy-4-(propan-2-yl)benzene undergoes a specific degradation pathway.
Diagram 1: Thermal Degradation Pathway
This diagram illustrates the "Ghost Peak" formation mechanism.
Caption: Figure 1: Mechanism of on-column dehydrobromination leading to false quantitation results.
Method Development Workflow
To ensure data integrity, researchers should follow this decision logic when setting up the assay.
Diagram 2: Method Selection Logic
A self-validating workflow to determine if the system is degrading the sample.
Caption: Figure 2: Step-by-step logic for validating system inertness before routine analysis.
References
- Grob, K. (2007). Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH.
-
Prest, H. (2020). Analysis of Thermally Labile Pesticides by GC/MS. Agilent Technologies Application Note. Link (Demonstrates PTV advantages for labile bonds).
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
-
National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. (Reference for retention indices of p-isopropylanisole precursors). Link
A Senior Application Scientist's Guide to Elemental Analysis of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. elementallab.co.uk [elementallab.co.uk]
- 5. eag.com [eag.com]
- 6. The Basics of Elemental Analysis with XRF – Q&A | Malvern Panalytical [malvernpanalytical.com]
- 7. azom.com [azom.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. m.youtube.com [m.youtube.com]
- 10. [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combustion ion chromatography for the analysis of halogens and sulphur [qa-group.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analyzing halogenated organic compounds with CIC according to DIN 38409-59 | Metrohm [metrohm.com]
- 15. apps.thermoscientific.com [apps.thermoscientific.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. Suitability of XRF for Routine Analysis of Multi-Elemental Composition: A Multi-Standard Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Safety Operating Guide
Operational Guide: Disposal & Handling of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene
[1]
Executive Safety Assessment
Immediate Hazard Alert: 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene contains a benzylic bromide moiety.[1] In the absence of a compound-specific SDS, this material must be handled with the same extreme caution as Benzyl Bromide .[1]
-
Primary Hazard: Lachrymator (Tear Gas).[1] Even trace vapors can cause severe respiratory and ocular distress.[1]
-
Secondary Hazard: Corrosive / Alkylating Agent .[1] It causes irreversible skin/eye damage and is a suspected mutagen due to its ability to alkylate DNA.
-
Reactivity: Violent reaction with strong oxidizers, bases, and amines.[1] Hydrolyzes in water to release Hydrogen Bromide (HBr) gas.[1][2][3]
Chemical Profile & Reactivity Matrix
| Parameter | Technical Specification | Operational Implication |
| Functional Group | Benzyl Bromide (-CH₂Br) | High electrophilicity; potent alkylating agent.[1] |
| Substituents | Methoxy (-OCH₃), Isopropyl | Electron-donating groups may increase solvolysis rates compared to unsubstituted benzyl bromide.[1] |
| Waste Class | Halogenated Organic | Must be segregated from non-halogenated solvents.[1] |
| Incompatibilities | Bases, Amines, Oxidizers, Alcohols | Do NOT mix with alkaline waste streams (e.g., waste NaOH) to avoid exothermic polymerization.[1] |
Waste Management Decision Logic
Proper disposal depends on the quantity and state of the material. Use the following logic flow to determine the correct protocol.
Figure 1: Decision matrix for handling benzylic bromide waste streams.[1] Note the distinction between bulk segregation and residue quenching.
Operational Protocols
Protocol A: Bulk Disposal (Unused Reagent or Reaction Mixtures)
Directive: Do not attempt to chemically neutralize bulk quantities (>5 mL) in the laboratory. The heat of reaction can cause splattering or volatilization of the lachrymator.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container.[1] Ensure the cap has a PTFE liner.[1]
-
Labeling: Mark clearly as "HAZARDOUS WASTE - HALOGENATED ORGANIC - LACHRYMATOR." [1]
-
Segregation:
-
Disposal Path: Hand over to your EHS hazardous waste contractor for high-temperature incineration.[1]
Protocol B: Residue Deactivation (Glassware & Syringes)
Directive: All glassware, syringes, and septa contacting this compound must be chemically quenched before leaving the fume hood to prevent contaminating the lab atmosphere.[1]
The Thiosulfate Method (Scientifically Preferred): Unlike ammonia or hydroxide (which can cause polymerization or toxic vapors), Sodium Thiosulfate converts the alkyl bromide into a water-soluble, non-volatile Bunte salt (S-alkyl thiosulfate).[1]
Reagents:
Step-by-Step:
-
Prepare Quench Solution: Dissolve ~10g of Sodium Thiosulfate in 100mL of water (10% w/v).
-
Rinse: Carefully rinse contaminated glassware/syringes with the Thiosulfate solution.[1]
-
Soak: Let the glassware soak for at least 1 hour. The solution may turn slightly cloudy or biphasic as the reaction proceeds.
-
Final Wash: Rinse with water and acetone.[1] The rinsate should be collected as halogenated waste (due to trace organic content), but the glassware is now safe to handle outside the hood.[1]
Protocol C: Emergency Spill Management
Directive: If a spill occurs outside a fume hood, evacuate the area immediately . The lachrymatory effect will make manual cleanup impossible without respiratory protection.[1]
Scientific Grounding & Causality
Why Sodium Thiosulfate? Many standard protocols suggest using alcoholic KOH or Ammonia to quench halides.[1] However, for benzylic bromides, this is suboptimal:
-
Base Risk: Strong bases can trigger rapid hydrolysis producing HBr gas or exothermic polymerization of the styrene-like byproducts.[1]
-
Ammonia Risk: Reacting benzyl bromides with ammonia produces benzylamines, which are often toxic and skin-sensitizing.[1]
-
Thiosulfate Advantage: The reaction is a clean
substitution.[1] It creates a Bunte salt which is non-volatile and water-soluble , effectively stripping the molecule of its lachrymatory "tear gas" properties immediately [1].[1]
Why Segregate as Halogenated? Even though the compound contains oxygen (methoxy group), the bromine atom dictates the disposal path.[1] Mixing halogenated organics with non-halogenated fuels (like acetone/methanol waste) can damage incinerators not equipped with scrubbers for acidic gases (HBr/HCl), leading to regulatory fines (RCRA violations) [2].[1]
References
-
National Institutes of Health (NIH) / PubChem. Benzyl Bromide - Safety and Hazards.[1] (Analogous chemistry for benzylic bromides).[1][7] Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). RCRA Waste Codes and Descriptions (D002, D003, F-List).[1] Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Section 6.C, Disposal of Halogenated Organics.[1] Available at: [Link]
Sources
- 1. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. BENZYL BROMIDE [training.itcilo.org]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. What is the mechanism of Sodium Thiosulfate? [synapse.patsnap.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
